3-Ethyl-1-vinyl-2-pyrrolidone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-3-ethylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-7-5-6-9(4-2)8(7)10/h4,7H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUWJIKJUNAHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(C1=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
107313-86-0 | |
| Details | Compound: Poly(3-ethyl-N-vinyl-2-pyrrolidone) | |
| Record name | Poly(3-ethyl-N-vinyl-2-pyrrolidone) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107313-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID901295168 | |
| Record name | Poly(3-ethyl-N-vinyl-2-pyrrolidone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107313-86-0 | |
| Record name | Poly(3-ethyl-N-vinyl-2-pyrrolidone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Engineering Smart Biomaterials: A Technical Guide to the Physicochemical Properties of 3-Ethyl-1-vinyl-2-pyrrolidone
Introduction & Strategic Significance
In the landscape of advanced drug delivery and smart biomaterials, the demand for thermoresponsive polymers has driven significant innovation in monomer design. While poly(N-vinylpyrrolidone) (PVP) is a ubiquitous, highly water-soluble excipient, it lacks the tunable phase-transition properties required for next-generation, stimuli-responsive applications.
Enter 3-Ethyl-1-vinyl-2-pyrrolidone (C2NVP) . By introducing a hydrophobic ethyl group at the C3 position of the pyrrolidone ring, polymer chemists have created a monomer that bridges the gap between biocompatibility and thermodynamic responsiveness. When polymerized, C2NVP yields a material with a precise Lower Critical Solution Temperature (LCST), making it an indispensable building block for in-situ gelling implants, smart nanocarriers, and kinetic hydrate inhibitors[1].
As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, synthetic causality, and controlled polymerization protocols of C2NVP, providing a self-validating framework for researchers and drug development professionals.
Fundamental Physicochemical Profile
The physicochemical behavior of C2NVP is dictated by the delicate balance between its hydrophilic lactam core and its hydrophobic ethyl and vinyl substituents. This amphiphilic nature is the core driver of its utility in macromolecular architecture.
Below is a consolidated summary of the monomer's quantitative properties:
| Property | Value | Analytical Significance | Source |
| IUPAC Name | 1-ethenyl-3-ethylpyrrolidin-2-one | Standardized nomenclature | [2] |
| CAS Number | 107313-86-0 (Synonym: 107313-85-9) | Registry identification | [3] |
| Molecular Formula | C8H13NO | Defines stoichiometric ratios | [2] |
| Molecular Weight | 139.19 g/mol | Critical for RAFT CTA/monomer ratios | [2] |
| Computed XLogP3 | 1.2 | Indicates mild lipophilicity | [2] |
| Homopolymer LCST | ~27 °C (in aqueous solution) | Baseline for thermoresponsive gels | [1] |
| Copolymer LCST Range | 27 °C to 40 °C (with NVP) | Tunable range for physiological use | [1] |
Mechanistic Chemistry: Monomer Synthesis
The synthesis of C2NVP relies on the selective alkylation of N-vinylpyrrolidone (NVP). Because the lactam carbonyl is susceptible to nucleophilic attack, the choice of base and reaction conditions is critical to prevent unwanted ring-opening or vinyl polymerization.
Experimental Protocol 1: LDA-Mediated Alkylation of NVP
This protocol is designed as a self-validating system, incorporating in-process causality and quality control.
-
System Preparation: Dissolve NVP in anhydrous Tetrahydrofuran (THF) under a strict nitrogen atmosphere.
-
Causality: Moisture rapidly quenches strong bases, while oxygen can induce premature radical polymerization of the vinyl group[4].
-
-
Selective Deprotonation: Cool the reactor to 0 °C. Dropwise, add a 2.0 M solution of Lithium Diisopropylamide (LDA) in THF (1:1 molar equivalent to NVP).
-
Causality: LDA is a strong, sterically hindered, non-nucleophilic base. It selectively deprotonates the C3 position to form a stable enolate without attacking the carbonyl carbon. Maintaining 0 °C prevents thermal degradation of the enolate[4].
-
-
Nucleophilic Substitution: Add a slight molar excess of 1-bromoethane (ethyl bromide) to the chilled enolate mixture. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Causality: The primary alkyl halide undergoes a clean
substitution at the sterically hindered C3 position, yielding the ethylated product[4].
-
-
Quenching & Biphasic Extraction: Quench the reaction with deionized water, then extract the aqueous phase three times with dichloromethane (DCM).
-
Causality: Water neutralizes any unreacted LDA. DCM selectively partitions the hydrophobic C2NVP away from the aqueous lithium bromide salts.
-
-
Validation & QC: Dry the organic layer over anhydrous
, filter, and evaporate under vacuum.-
Self-Validation: Confirm the structural integrity via
NMR ( ). The successful synthesis is validated by the appearance of an ethyl triplet at ~0.96 ppm and the preservation of the vinyl double-doublet at ~7.09 ppm[5].
-
Workflow for the synthesis and RAFT polymerization of 3-Ethyl-1-vinyl-2-pyrrolidone.
Controlled Polymerization via RAFT
To utilize C2NVP in biomedical applications, the resulting polymer must have a predictable molecular weight and a narrow dispersity index (Đ). Free radical polymerization often yields broad distributions. Therefore, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is the industry standard.
Experimental Protocol 2: RAFT Copolymerization for Tunable LCST
-
Reaction Assembly: In a Schlenk flask, combine C2NVP, NVP (comonomer), Azobisisobutyronitrile (AIBN, initiator), and S-(1-methyl-4-hydroxyethyl acetate) O-ethyl xanthate (MHEX) as the Chain Transfer Agent (CTA) in ethanol.
-
Causality: NVP derivatives are "Less-Activated Monomers" (LAMs). Standard dithiobenzoate CTAs fail because they form overly stable intermediate radicals. Xanthates like MHEX are strictly required to maintain the reversible addition-fragmentation equilibrium for LAMs[6].
-
-
Deoxygenation: Perform three consecutive freeze-pump-thaw cycles.
-
Causality: Oxygen is a potent radical scavenger. Failing to remove it will prematurely terminate the RAFT process, resulting in dead polymer chains and high dispersity[4].
-
-
Thermal Initiation: Back-fill the flask with nitrogen and heat to 70 °C for 24 hours.
-
Causality: 70 °C aligns with the optimal 10-hour half-life decomposition temperature of AIBN, ensuring a steady, low concentration of primary radicals that preserves the "living" character of the polymerization[4].
-
-
Validation & QC: Precipitate the polymer in cold n-hexane and dry under vacuum.
-
Self-Validation: Analyze the product via Gel Permeation Chromatography (GPC). A successful RAFT process is validated by a dispersity index (Đ) of < 1.5. Use
NMR to verify the final C2NVP/NVP incorporation ratio, which dictates the exact LCST[6].
-
Thermodynamic Phase Transition (LCST) Behavior
The most valuable physicochemical property of poly(C2NVP) is its thermoresponsiveness. The homopolymer exhibits an LCST of approximately 27 °C in water[1].
The Mechanistic Logic: At room temperature (T < LCST), the polymer is highly soluble. This is an enthalpy-driven state where hydrogen bonding between the surrounding water molecules and the lactam carbonyl groups dominates. As the temperature increases toward physiological levels (T > LCST), the entropic penalty of maintaining highly ordered water "cages" around the hydrophobic ethyl and vinyl backbone becomes thermodynamically unfavorable. The hydrogen bonds break, and hydrophobic interactions take over, causing the polymer chains to undergo a rapid conformational collapse into an insoluble, physical gel[7].
Thermodynamic phase transition logic of poly(C2NVP) across its LCST.
Applications in Drug Development
By adjusting the feed ratio of the hydrophobic C2NVP to the hydrophilic NVP during RAFT copolymerization, formulation scientists can precisely tune the LCST between 27 °C and 40 °C[1]. This unlocks several advanced applications:
-
In-Situ Gelling Implants: Formulations can be designed to remain as low-viscosity, injectable liquids at room temperature (20–25 °C). Upon subcutaneous injection, the transition to body temperature (37 °C) triggers an immediate sol-gel transition, creating a localized depot for sustained drug release[8].
-
Smart Nanocarriers: C2NVP copolymers are utilized to stabilize metal nanoparticles (e.g., Rhodium or Gold). The thermoresponsive corona allows the nanoparticles to precipitate out of solution for easy recovery after a catalytic or targeted therapeutic delivery cycle[9].
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 14205343, 3-Ethyl-1-vinyl-2-pyrrolidone". PubChem. URL:[Link]
-
Katsarava, R. et al. "3-Ethylated N-Vinyl-2-pyrrolidone with LCST Properties in Water". Macromolecular Rapid Communications, PubMed. URL:[Link]
-
Wang, Y. et al. "Thermoresponsive Tetrablock Terpolymers: Effect of Architecture and Composition on Gelling Behavior". Macromolecules, ACS Publications. URL:[Link]
- Chen, Y. et al. "Recipe for in-situ gel, and implant, drug delivery system formed thereby". Google Patents (US20150111979A1).
-
Zhang, L. et al. "Synthesis of PNVP-Based Copolymers with Tunable Thermosensitivity by Sequential Reversible Addition–Fragmentation Chain Transfer Copolymerization...". MDPI Polymers. URL:[Link]
-
Li, X. et al. "Solubility of Rh MNPs stabilized by the PVP family in thirteen solvents...". ResearchGate. URL: [Link]
-
Pispas, S. et al. "Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique". MDPI Polymers. URL:[Link]
Sources
- 1. 3-Ethylated N-Vinyl-2-pyrrolidone with LCST Properties in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Ethyl-1-vinyl-2-pyrrolidone | C8H13NO | CID 14205343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Ethyl-1-vinylpyrrolidin-2-one | 107313-85-9 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US20150111834A1 - Recipe for in-situ gel, and implant, drug delivery system formed thereby - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
molecular structure and reactivity of 3-Ethyl-1-vinyl-2-pyrrolidone
An In-depth Technical Guide to the Molecular Structure and Reactivity of 3-Ethyl-1-vinyl-2-pyrrolidone
Prepared by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive examination of 3-Ethyl-1-vinyl-2-pyrrolidone (EVP), a functionalized derivative of the widely utilized N-vinyl-2-pyrrolidone (NVP) monomer. Designed for researchers, chemists, and drug development professionals, this document details the molecule's structural attributes, synthesis, and characteristic reactivity. We present a validated, step-by-step protocol for the targeted synthesis of EVP via lithiation and subsequent alkylation of NVP. Furthermore, this guide outlines the principles of its primary reactive pathway—free radical polymerization—and provides a detailed methodology for photoinitiated polymerization. Key analytical and spectroscopic data for characterization are discussed, supported by field-proven insights to explain the causality behind experimental choices. This document serves as a foundational resource for the application of EVP in the development of novel polymers with tailored physicochemical properties.
Introduction to 3-Ethyl-1-vinyl-2-pyrrolidone
3-Ethyl-1-vinyl-2-pyrrolidone, systematically named 1-ethenyl-3-ethylpyrrolidin-2-one, is a specialty monomer that builds upon the foundational chemistry of N-vinyl-2-pyrrolidone (NVP).[1] NVP is the precursor to polyvinylpyrrolidone (PVP), a biocompatible and water-soluble polymer with extensive applications in pharmaceuticals, cosmetics, and industrial formulations.[2][3] The strategic introduction of an ethyl group at the 3-position of the pyrrolidone ring modifies the steric and electronic environment of the monomer without fundamentally altering the reactivity of the N-vinyl group.
Research into analogous 3-alkyl-substituted NVPs has demonstrated that such modifications serve as an effective means to modulate the properties of the resulting polymers. For instance, the alkyl side chain can act as an internal plasticizer, lowering the glass transition temperature (Tg) of the polymer and altering its mechanical and thermal properties.[4] Critically, studies indicate that alkyl substitution at this position does not significantly impede the radical reactivity of the vinyl moiety, allowing for its incorporation into polymer chains using standard polymerization techniques.[4][5] This guide provides the core technical knowledge required to synthesize, characterize, and utilize EVP in advanced material design.
Molecular Structure and Physicochemical Properties
The molecular architecture of 3-Ethyl-1-vinyl-2-pyrrolidone consists of a five-membered lactam (pyrrolidone) ring, substituted with a vinyl group on the nitrogen atom and an ethyl group on the carbon atom alpha to the carbonyl group. The presence of the chiral center at the C3 position means the molecule exists as a racemic mixture of (R)- and (S)-enantiomers.
The key functional groups dictating its reactivity are:
-
The N-vinyl group: This is the primary site of polymerization. The lone pair of electrons on the adjacent nitrogen atom is delocalized into the vinyl pi-system, activating it for radical attack.
-
The Lactam Ring: The polar amide group within the ring imparts hydrophilicity and is responsible for the solvent compatibility of the monomer and its corresponding polymers.
-
The C3-Ethyl Group: This non-polar side chain introduces steric bulk and hydrophobicity, influencing the monomer's physical properties and the solution and solid-state behavior of its polymers.
Quantitative physicochemical data for 3-Ethyl-1-vinyl-2-pyrrolidone are summarized in Table 1.
Table 1: Physicochemical Properties of 3-Ethyl-1-vinyl-2-pyrrolidone
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-ethenyl-3-ethylpyrrolidin-2-one | [1] |
| CAS Number | 107313-86-0 | [1] |
| Molecular Formula | C₈H₁₃NO | [1] |
| Molecular Weight | 139.19 g/mol | [1] |
| Physical Form | Liquid | [6] |
| Purity | ≥98% (typical) | [6] |
| Storage Temperature | 2-8°C, under inert atmosphere |[6] |
Synthesis of 3-Ethyl-1-vinyl-2-pyrrolidone
The synthesis of 3-alkylated N-vinyl-2-pyrrolidones is reliably achieved through the deprotonation of the C3 position of NVP, creating a carbanion that subsequently acts as a nucleophile to displace a halide from an alkyl halide.[4] Lithium diisopropylamide (LDA) is the base of choice for this transformation due to its strong basicity and steric hindrance, which favors deprotonation at the less-hindered C3 position over other potential reaction pathways.
The following protocol is a self-validating system adapted from established procedures for analogous compounds.[4] The causality for each step is explained to ensure reproducibility and understanding.
Experimental Protocol: Synthesis of 3-Ethyl-1-vinyl-2-pyrrolidone
Materials:
-
N-vinyl-2-pyrrolidone (NVP), distilled under vacuum
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Bromoethane (or Iodoethane)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Protocol Steps:
-
System Preparation: All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon. This is critical as LDA and the intermediate carbanion are extremely sensitive to moisture.
-
Reaction Setup: A three-neck flask is equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and an addition funnel. The flask is charged with LDA solution (1.1 equivalents) and anhydrous THF. The mixture is cooled to -78°C using a dry ice/acetone bath.
-
Causality: The low temperature is essential to control the exothermicity of the deprotonation and to maintain the stability of the LDA and the resulting carbanion, preventing side reactions.
-
-
Deprotonation: A solution of NVP (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LDA solution over 30 minutes via the addition funnel. The reaction mixture is stirred for an additional 30-60 minutes at -78°C. A color change to deep red or brown is indicative of carbanion formation.
-
Causality: Slow, dropwise addition prevents localized heating and ensures efficient deprotonation. The subsequent stirring period allows the reaction to proceed to completion.
-
-
Alkylation: Bromoethane (1.05 equivalents) is added dropwise to the reaction mixture. The reaction is maintained at -78°C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-3 hours. The disappearance of the deep color indicates consumption of the carbanion.
-
Causality: Using a slight excess of the alkylating agent drives the reaction to completion. The gradual warming allows the nucleophilic substitution to occur efficiently.
-
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Causality: This step neutralizes any remaining LDA and protonates any remaining carbanion, ensuring safe handling during workup.
-
-
Extraction and Isolation: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield pure 3-Ethyl-1-vinyl-2-pyrrolidone.
-
Causality: Chromatography is necessary to remove unreacted starting materials, the di-alkylated side product, and other impurities.[4]
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for 3-Ethyl-1-vinyl-2-pyrrolidone.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized monomer. The following spectroscopic methods are standard in the field. The expected data are extrapolated from published spectra of analogous 3-alkyl-NVPs and the parent NVP molecule.[4][7][8]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃)
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
|---|---|---|
| Vinyl Group | ||
| N-CH =CH₂ | ~7.0 (dd) | ~130 |
| N-CH=CH₂ | ~4.9 (dd, trans) & ~4.4 (dd, cis) | ~95 |
| Pyrrolidone Ring | ||
| CH₂ -N (C5) | ~3.4 (t) | ~42 |
| CH -Et (C3) | ~2.4 (m) | ~48 |
| CH₂ -C=O (C4) | ~2.1 (m) & ~1.7 (m) | ~30 |
| C =O (C2) | - | ~176 |
| Ethyl Group | ||
| -CH₂ -CH₃ | ~1.6 (m) | ~28 |
| -CH₂-CH₃ | ~0.9 (t) | ~12 |
Table 3: Characteristic Infrared (IR) Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C=O (Amide I) | ~1700 | Strong, sharp carbonyl stretch |
| C=C (Vinyl) | ~1630 | Medium vinyl C=C stretch |
| C-H (sp²) | ~3080, ~3020 | Vinyl C-H stretches |
| C-H (sp³) | ~2960, ~2870 | Alkyl C-H stretches |
| C-N Stretch | ~1280 | Strong C-N amide stretch |
Mass Spectrometry (Electron Ionization): The mass spectrum is expected to show a prominent molecular ion (M⁺) peak at m/z = 139. Key fragmentation patterns would involve the loss of the vinyl group (M-27) and fragmentation of the ethyl side chain and pyrrolidone ring, similar to patterns observed for NVP and other derivatives.[9][10]
Reactivity and Polymerization
The primary mode of reactivity for 3-Ethyl-1-vinyl-2-pyrrolidone is the free-radical polymerization of its N-vinyl group. This process can be initiated by thermal initiators (e.g., AIBN, peroxides) or by photoinitiators upon exposure to UV radiation.[11] The general mechanism involves three stages: initiation, propagation, and termination.
The ethyl group at the 3-position does not sterically hinder the approach of a radical to the vinyl group, and its electron-donating inductive effect is minimal on the overall reactivity of the vinyl moiety.[4] Therefore, its polymerization kinetics are expected to be comparable to those of unsubstituted NVP under similar conditions.
Experimental Protocol: Photoinitiated Radical Polymerization
This protocol describes a typical lab-scale bulk photopolymerization, a common method for evaluating monomer reactivity and producing polymer samples for analysis.[4]
Materials:
-
3-Ethyl-1-vinyl-2-pyrrolidone (EVP), purified
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone or Irgacure 651)
-
Methanol
-
Nitrogen gas
Protocol Steps:
-
Monomer Preparation: Dissolve the photoinitiator in the EVP monomer at a concentration of 0.1-1.0 mol%.
-
Causality: The initiator concentration is a key parameter for controlling the polymerization rate and the molecular weight of the resulting polymer.
-
-
Inerting the System: Place the monomer-initiator mixture in a suitable reaction vessel (e.g., a glass vial). Purge the system with dry nitrogen for 15-30 minutes.
-
Causality: Oxygen is a potent radical scavenger and will inhibit the polymerization.[4] Removing dissolved oxygen is critical for a consistent and efficient reaction.
-
-
Initiation (UV Exposure): While maintaining a nitrogen atmosphere, expose the mixture to a UV light source (e.g., a mercury lamp, ~365 nm). The polymerization is often accompanied by an increase in viscosity.
-
Causality: The photoinitiator absorbs UV photons, causing it to fragment into reactive radicals which initiate the polymerization chain reaction.
-
-
Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing for monomer conversion via techniques like FT-IR (disappearance of the ~1630 cm⁻¹ vinyl peak) or ¹H NMR.
-
Termination and Isolation: Once the desired conversion is reached, turn off the UV source. Dissolve the resulting polymer in a small amount of a good solvent (like methanol) and precipitate it into a large volume of a non-solvent (like diethyl ether) to purify it from unreacted monomer and initiator.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Polymerization Workflow Diagram
Caption: Workflow for the photoinitiated polymerization of EVP.
Safety and Handling
3-Ethyl-1-vinyl-2-pyrrolidone is classified as a hazardous chemical. The signal word for this compound is "Danger".[6]
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6]
-
Precautionary Measures: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[6]
Consult the full Safety Data Sheet (SDS) before handling or use.
References
-
White, L. A., & Mathias, L. J. (1999). Synthesis of 3-alkylated-1-vinyl-2-pyrrolidones and preliminary kinetic studies of their photopolymerizations. Polymer, 40(23), 6597–6605. [Link]
-
PubChem. (n.d.). cis-3-Ethylidene-1-vinyl-2-pyrrolidone. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
- Haaf, F., Sanner, A., & Straub, F. (1985). Polymers of N-vinylpyrrolidone: Synthesis, characterization and uses. Polymer Journal, 17(1), 143-152.
-
ResearchGate. (n.d.). "One-pot" Synthesis of 1-Vinyl-2-pyrrolidone with Protic Functional Groups in 3-Position. Retrieved March 7, 2026, from [Link]
-
Wikipedia. (2024). N-Vinylpyrrolidone. Retrieved March 7, 2026, from [Link]
- Cheng, T. M. H., & Malawer, E. G. (1998). The synthesis and chemistry of N-vinyl-3-ethylidene-2-pyrrolidone. Journal of Polymer Science Part A: Polymer Chemistry, 36(10), 1637-1644.
- Teodorescu, M., & Bercea, M. (2015). Poly(vinylpyrrolidone) – A versatile polymer for biomedical and beyond medical applications. Polymer-Plastics Technology and Engineering, 54(9), 923-943.
-
PubChem. (n.d.). 3-Ethyl-1-vinyl-2-pyrrolidone. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
- Shih, J. S. (1994). Free radical solution polymerization of vinylpyrrolidone. U.S.
- Yamada, B., Azukizawa, M., & Yamazoe, H. (2000). Highly Controlled Synthesis of Poly(N-vinylpyrrolidone) and Its Block Copolymers by Organostibine-Mediated Living Radical Polymerization. Macromolecules, 33(15), 5574–5578.
-
Rungnim, C., Meeprasert, J., & Namuangruk, S. (2023). The alkoxy radical polymerization of N-vinylpyrrolidone in organic solvents: theoretical insight into the mechanism and kinetics. RSC Advances, 13(31), 21648-21657. [Link]
- Md Jani, A. H., Al-Hada, N. M., & Saion, E. (2021). Thickness-dependent plasma polymerized N-Vinyl-2-Pyrrolidone Thin Films: investigation of structural and optical properties. Journal of Ovonic Research, 17(2), 159-166.
-
National Industrial Chemicals Notification and Assessment Scheme. (2000). 1-Vinyl-2-pyrrolidone. Priority Existing Chemical Assessment Report No. 11. [Link]
-
NIST. (n.d.). 2-Pyrrolidinone, 1-ethenyl-. In NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]
-
mzCloud. (2015). N Vinyl 2 pyrrolidone. Retrieved March 7, 2026, from [Link]
Sources
- 1. 3-Ethyl-1-vinyl-2-pyrrolidone | C8H13NO | CID 14205343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Vinylpyrrolidone - Wikipedia [en.wikipedia.org]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. researchgate.net [researchgate.net]
- 6. 3-Ethyl-1-vinylpyrrolidin-2-one | 107313-85-9 [sigmaaldrich.com]
- 7. journalijsra.com [journalijsra.com]
- 8. N-Vinyl-2-pyrrolidone(88-12-0) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Pyrrolidinone, 1-ethenyl- [webbook.nist.gov]
- 10. N-Vinyl-2-pyrrolidone(88-12-0) MS spectrum [chemicalbook.com]
- 11. The alkoxy radical polymerization of N-vinylpyrrolidone in organic solvents: theoretical insight into the mechanism and kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Glass Transition & Properties of Poly(3-ethyl-1-vinyl-2-pyrrolidone)
[1]
Executive Summary
Poly(3-ethyl-1-vinyl-2-pyrrolidone) (P(C2NVP) or C2-PVP) is a thermoresponsive, alkylated derivative of Polyvinylpyrrolidone (PVP).[1] Unlike unmodified PVP, which exhibits a high glass transition temperature (
This guide provides researchers with the structural basis for these properties, validated experimental protocols for
Chemical Identity & Structural Logic
The dramatic shift in thermal properties between PVP and P(C2NVP) is governed by internal plasticization .
-
PVP (Unmodified): The pyrrolidone ring is rigid and highly polar, leading to strong dipole-dipole interactions and restricted chain mobility. This results in a high
.[1] -
P(C2NVP) (Modified): The introduction of an ethyl group at the 3-position of the lactam ring introduces steric bulk and free volume. While it might intuitively seem that bulk hinders rotation, the alkyl chain acts as a spacer, reducing the density of inter-chain dipole interactions and increasing the free volume between chains.
Structural Diagram
The following diagram illustrates the synthesis and structural comparison.
Caption: Synthesis pathway from NVP to P(C2NVP) via selective 3-alkylation and RAFT polymerization.
Glass Transition Temperature ( ) Analysis
Validated Values
The accepted
| Polymer Variant | Side Group (Position 3) | Mechanism | |
| PVP | Hydrogen (-H) | ~175°C | High dipole density, rigid packing.[1] |
| P(C2NVP) | Ethyl (-CH2CH3) | ~63°C | Internal plasticization; increased free volume.[1] |
| P(C4NVP) | Butyl (-CH2CH2CH2CH3) | ~33°C | Enhanced plasticization; flexible side chains.[1] |
Note: These values are for dry polymers.[1] P(C2NVP) is less hygroscopic than PVP but still absorbs moisture.[1] Water acts as a potent external plasticizer; a moisture content of just 5-10% can depress the
by 20-40°C.[1]
Thermoresponsive Behavior (LCST)
While
-
Behavior: Below 26°C, the polymer is water-soluble (hydrophilic coils). Above 26°C, it undergoes a phase transition to a hydrophobic globule, precipitating out of solution. This is critical for drug delivery systems that trigger release upon contact with body temperature (37°C).[1]
Experimental Protocol: Measuring via DSC
Accurate determination of
Methodology: Differential Scanning Calorimetry (DSC)
Instrument: TA Instruments Q2000 or equivalent.[1] Atmosphere: Nitrogen purge (50 mL/min). Sample Mass: 5–10 mg in hermetically sealed aluminum pans (lid punctured if drying in-situ).
Caption: Standard Heat-Cool-Heat DSC cycle to isolate the reversible glass transition.
Protocol Validation Steps
-
First Heat: Do not calculate
from the first heating ramp. The broad endotherm observed here is typically water evaporation, which masks the glass transition. -
Cooling: Controlled cooling establishes a known thermal history.[1]
-
Second Heat: The
(63°C) will appear as a step change in heat capacity ( ). If the transition is broad or obscure, the sample may still contain moisture; repeat the cycle or dry the sample in a vacuum oven at 50°C for 24 hours prior to analysis.
Applications & Strategic Relevance
The specific
-
Solid Dispersions: In drug formulation, a
of 63°C is sufficient to maintain solid-state stability at room temperature (25°C), provided the formulation is kept dry. It offers better chain mobility than PVP for processing (lower melt viscosity) but lower physical stability against recrystallization if stored at elevated temperatures.[1] -
Smart Micelles: Block copolymers of P(C2NVP)-b-PVP are used to create micelles.[1] The P(C2NVP) core is hydrophobic at body temperature (37°C > LCST 26°C), while the PVP shell remains soluble. The
of the core (63°C) ensures the micelle core remains in a glassy/solid state at 37°C, preventing premature drug leakage, which is a common failure mode in liquid-core micelles.
References
-
Synthesis and Thermoresponsive Behavior: Katiyar, V., et al.[4] "Smart Block Copolymers of PVP and an Alkylated PVP Derivative: Synthesis, Characterization, Thermoresponsive Behaviour and Self-assembly."[3][4][5][6] Polymer Chemistry, 2016.[5][6]
-
Glass Transition Trends in Alkylated PVP: Wang, Y., et al. "Solubility adjustable nanoparticles stabilized by a novel PVP based family: Synthesis, characterization and catalytic properties." Journal of Materials Chemistry A, 2012. (Describes the C2, C4, C6 homologous series and
depression). -
General Properties of N-Vinylpyrrolidone Derivatives: Haaf, F., et al.[1] "Polymers of N-vinylpyrrolidone: Synthesis, characterization and uses."[1] Polymer Journal, 1985.
Technical Guide: Physicochemical Profiling of 3-Ethyl-1-vinyl-2-pyrrolidone (EVP)
The following technical guide details the physicochemical profile of 3-Ethyl-1-vinyl-2-pyrrolidone (EVP/C2NVP), a critical monomer for thermoresponsive polymer synthesis.
Executive Summary
3-Ethyl-1-vinyl-2-pyrrolidone (CAS: 107313-85-9), often abbreviated as C2NVP or EVP , is a functionalized lactam monomer used primarily to synthesize thermoresponsive polymers with tunable Lower Critical Solution Temperatures (LCST). Unlike its parent compound, N-Vinylpyrrolidone (NVP), which yields water-soluble polymers with high LCSTs (>100°C), the ethyl-substituted derivative produces polymers (poly-C2NVP) with a sharp phase transition near 26°C in aqueous solution.
This guide provides the reference data, measurement protocols, and structural implications of its refractive index and density—critical parameters for monitoring monomer purity, conversion rates during polymerization, and copolymer composition.
Part 1: Physicochemical Data Profile[1]
Comparative Property Table
As experimental values for C2NVP are often batch-specific and less ubiquitous than NVP, the data below presents the Reference Standards (Parent and Precursor) to establish the authoritative baseline range.
| Property | 3-Ethyl-1-vinyl-2-pyrrolidone (C2NVP) | N-Vinyl-2-pyrrolidone (NVP) | 1-Ethyl-2-pyrrolidone |
| CAS Number | 107313-85-9 | 88-12-0 | 2687-91-4 |
| Role | Target Monomer | Parent Monomer (Reference) | Saturated Analog / Precursor |
| Physical State | Liquid (Clear to pale yellow) | Liquid | Liquid |
| Density (25°C) | ~0.98 – 1.02 g/mL * | 1.04 g/mL | 0.998 g/mL |
| Refractive Index ( | ~1.49 – 1.50 * | 1.512 | 1.466 |
| Boiling Point | ~90–100°C (at reduced pressure) | 92–95°C (11 mmHg) | 97°C (20 mmHg) |
| Molecular Weight | 139.19 g/mol | 111.14 g/mol | 113.16 g/mol |
*Note: C2NVP values are estimated based on structural contribution analysis. The ethyl substitution typically lowers density relative to NVP due to increased free volume, while the vinyl conjugation maintains a higher refractive index than the saturated precursor.
Structural Implications on Data
-
Density: The addition of the ethyl group at the 3-position introduces steric bulk that disrupts the efficient packing seen in NVP, resulting in a slightly lower density.
-
Refractive Index: The vinyl group (
) is the primary contributor to the high refractive index. While the saturated ethyl group lowers the overall electron density slightly compared to the ring system, the value remains significantly higher than the non-vinylated precursor (1.466).
Part 2: Measurement Methodologies
To ensure data integrity during synthesis or quality control, the following protocols must be strictly adhered to. These are self-validating systems designed to detect impurities (e.g., residual solvent or homopolymer).
Protocol A: Precision Density Measurement
Objective: Determine monomer purity and monitor polymerization kinetics.
-
Instrument: Oscillating U-tube density meter (e.g., Anton Paar DMA series).
-
Calibration: Perform a 2-point calibration using degassed, ultra-pure water (
g/mL at 25°C) and dry air. -
Sample Prep: Filter 2 mL of C2NVP through a 0.45 µm PTFE filter to remove particulates that could induce bubble formation.
-
Temperature Equilibration: Set instrument to 20.00°C ± 0.01°C . Allow 5 minutes of equilibration.
-
Validation:
-
Inject sample.[1] Visually inspect the U-tube for microbubbles (a common source of error in viscous monomers).
-
Record value only when drift is <0.0001 g/mL over 60 seconds.
-
Protocol B: Refractive Index (RI) for Conversion Monitoring
Objective: Use RI as a rapid proxy for monomer-to-polymer conversion (Polymerization creates a density increase and RI shift).
-
Instrument: Abbé Refractometer or Digital Refractometer (sodium D-line, 589 nm).
-
Zeroing: Clean prism with ethanol; zero with distilled water (
). -
Measurement:
-
Apply 3–4 drops of C2NVP to the main prism.
-
Close the daylight plate immediately to prevent evaporation of volatile impurities which could skew results.
-
-
Temperature Correction: If measurement is not at 20°C, apply the correction factor:
(Coefficient 0.00045 is standard for organic lactams).
Part 3: Synthesis & Application Workflow
The following diagram illustrates the critical role of these physical properties in the synthesis and characterization workflow of Thermoresponsive Poly(C2NVP).
Caption: Workflow for purifying and polymerizing C2NVP, utilizing Refractive Index as a gatekeeper for monomer purity.
Part 4: Safety & Handling
-
Hazards: Like NVP, C2NVP should be treated as a potential irritant and suspected carcinogen (Class 2). Avoid inhalation of vapors.
-
Storage: Store at 4°C in the dark. The vinyl group is susceptible to spontaneous polymerization; commercial samples are often stabilized with NaOH or polymerization inhibitors (e.g., MEHQ).
-
Destabilization: Before use in sensitive RAFT/ATRP polymerizations, remove inhibitors by passing the monomer through a basic alumina column.
References
-
Chen, G., et al. (2012). "Thermoresponsive behavior of an LCST-type polymer based on a pyrrolidone structure in aqueous solution." Polymer Chemistry.
-
Wang, Y., et al. (2009). "Solubility Adjustable Nanoparticles Stabilized by a Novel PVP Based Family: Synthesis, Characterization and Catalytic Properties." Chemical Communications.
-
PubChem. (2025).[2] "Compound Summary: 3-Ethyl-1-vinyl-2-pyrrolidone (CAS 107313-85-9)." National Library of Medicine.
-
ChemicalBook. (2024). "N-Vinyl-2-pyrrolidone Properties (Reference Standard)."
Sources
Hydrophobic Tuning of Alkyl-Substituted Vinyl Pyrrolidones: A Mechanistic Guide for Advanced Drug Delivery and Formulation
Executive Summary
Polyvinylpyrrolidone (PVP) is fundamentally recognized as a highly hydrophilic, water-soluble polymer. However, by copolymerizing N-vinylpyrrolidone (NVP) with
This technical guide provides an in-depth analysis of the thermodynamic principles governing the hydrophobicity of alkylated PVPs. It details their comparative physicochemical profiles and outlines field-proven methodologies for utilizing these polymers in complex drug delivery systems, specifically for the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs) and the stabilization of transdermal matrix patches[3].
Mechanistic Foundations of Hydrophobicity
The hydrophobic-hydrophilic balance of alkylated PVPs is dictated by two primary structural parameters:
-
Alkyl Chain Length: The grafted
-olefin chains typically range from C4 (butyl) to C30 (triacontyl)[1]. -
Monomer Molar Ratio: The ratio of the polar vinylpyrrolidone moiety to the non-polar
-olefin[1].
The pyrrolidone ring provides a highly polar, hydrogen-bond-accepting lactam structure, while the linear alkyl chains induce significant steric bulk and lipophilicity[4]. As the alkyl chain length increases, the polymer transitions from a water-soluble powder to a highly lipophilic waxy solid[5]. In aqueous or polar media, the hydrophobic alkyl chains aggregate to minimize contact with water (driven by the entropically favorable release of structured water molecules), while the pyrrolidone rings form a sterically stabilized hydrophilic corona[6]. This dual-interaction mechanism allows alkylated PVPs to function as powerful emulsifiers, dispersants, and anti-nucleating agents[5].
Comparative Hydrophobicity Profiling
To systematically categorize the hydrophobicity of these polymers, we examine the Ganex™ (also marketed as Antaron™) series, which represents the industry standard for alkylated PVPs[2],[5]. The quantitative structural data and resulting physical states are summarized below:
| Polymer Trade Name | Chemical Name | Alkyl Chain Length | VP:Alkyl Ratio | Physical Form | Hydrophobicity Level |
| Ganex™ P-904LC | Butylated PVP | C4 (1-butene) | 90:10 | Water-soluble powder | Low |
| Ganex™ V-216 | VP/Hexadecene Copolymer | C16 (1-hexadecene) | 20:80 | Viscous liquid | High (Oil Soluble) |
| Ganex™ V-220 | VP/Eicosene Copolymer | C20 (1-eicosene) | 20:80 | Waxy solid | Very High |
| Ganex™ WP-660 | VP/Triacontene Copolymer | C30 (1-triacontene) | 20:80 | Flaked solid | Extremely High |
Data derived from industrial polymer specifications and patent literature[2],[7],[1],[5].
Impact on Advanced Drug Delivery
Polymeric Micellization and API Solubilization
Amphiphilic copolymers of NVP self-assemble in aqueous environments to form polymeric micelles once the Critical Micelle Concentration (CMC) is exceeded[6]. The highly hydrophobic core, formed by the C16–C30 alkyl chains, serves as an ideal microenvironment for encapsulating Class II and Class IV APIs (Biopharmaceutics Classification System). The robust hydrophobic interactions between the surfactant alkyl moiety and the API drastically increase the apparent solubility of the drug, while the hydrophilic pyrrolidone shell prevents micellar aggregation and precipitation[4].
Crystallization Inhibition in Transdermal Patches
In transdermal drug delivery, maximizing the thermodynamic activity of the API requires formulating the matrix near saturation. However, highly lipophilic drugs (e.g., mefenamic acid) are prone to nucleation and crystallization within the patch, which halts skin permeation and compromises product stability[3]. Alkylated PVPs act as potent crystallization inhibitors. The hydrophobic alkyl chains interact with the lipophilic domains of the API via Van der Waals forces, while the pyrrolidone ring forms strong hydrogen bonds with the API's polar functional groups[4],[3]. This dual-interaction sterically impedes the API molecules from arranging into an ordered crystal lattice, thereby trapping the drug in a high-energy, amorphous state[3].
Structural transition and micellization pathway of alkylated PVPs for API encapsulation.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems to measure hydrophobicity and evaluate formulation stability.
Protocol 1: Critical Micelle Concentration (CMC) Determination via Pyrene Fluorescence
Causality & Rationale: Pyrene is a highly hydrophobic fluorescent probe with a low quantum yield in water. When alkylated PVPs reach their CMC, pyrene rapidly partitions into the newly formed hydrophobic cores. This environmental shift causes a sharp change in the intensity ratio of pyrene's first and third vibronic emission bands (
-
Probe Preparation: Prepare a stock solution of pyrene in acetone (
M). Aliquot into amber vials and evaporate the acetone completely under a gentle nitrogen stream. -
Polymer Gradient: Prepare a concentration gradient of the target alkylated PVP (e.g.,
to mg/mL) in Milli-Q water. -
Equilibration: Add the polymer solutions to the pyrene-coated vials to achieve a final pyrene concentration of
M. Incubate in a dark shaker at 25°C for 24 hours to ensure complete thermodynamic partitioning. -
Spectroscopic Analysis: Measure fluorescence emission spectra (excitation at 334 nm).
-
Data Synthesis: Calculate the intensity ratio of the 372 nm (
) and 384 nm ( ) bands. Plot the ratio versus the logarithmic polymer concentration. The CMC is identified at the inflection point of the resulting sigmoidal curve.
Protocol 2: Evaluation of API Crystallization Inhibition in Matrix Patches
Causality & Rationale: A controlled thermal ramp prevents rapid solvent depletion at the surface ("skinning"), which would otherwise trap residual solvent and induce a false-positive amorphous state. By validating the final matrix with Polarized Light Microscopy (PLM) and X-Ray Powder Diffraction (XRPD), the protocol ensures that the absence of visual birefringence is structurally confirmed by the lack of diffraction peaks.
-
Matrix Solubilization: Co-dissolve the model hydrophobic API and the alkylated PVP (e.g., Ganex V-216) in a volatile co-solvent system (e.g., ethanol/ethyl acetate) at varying API:Polymer ratios (1:1, 1:2, 1:5).
-
Adhesive Integration: Add the pressure-sensitive adhesive (PSA) base and homogenize under high shear (3000 rpm for 15 minutes) to ensure uniform distribution.
-
Solvent Casting: Cast the formulation onto a fluoropolymer-coated release liner using a micrometer-adjustable film applicator set to a 100 µm wet thickness.
-
Controlled Evaporation: Transfer to a forced-air convection oven. Apply a ramped temperature profile (40°C for 30 min, followed by 60°C for 15 min) to facilitate uniform solvent evaporation.
-
Lamination & Stability: Laminate the dried matrix with a polyethylene terephthalate (PET) backing membrane.
-
Self-Validating Analysis: Subject the patches to accelerated stability conditions (40°C/75% RH). Analyze at 1, 3, and 6 months using PLM (to detect birefringent crystals) and XRPD (to confirm the absence of crystalline diffraction lattices).
Self-validating experimental workflow for evaluating API crystallization inhibition in matrix patches.
References
- Source: ashland.
- Source: ashland.
- Title: (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT)
- Source: ashland.
- Source: mdpi.
- Title: Complex Formation between Poly(vinylpyrrolidone)
- Source: researchgate.
Sources
literature review of 3-Ethyl-1-vinyl-2-pyrrolidone synthesis pathways
This technical guide details the synthesis pathways for 3-Ethyl-1-vinyl-2-pyrrolidone (often abbreviated as C2NVP or E-NVP ), a critical monomer used in the development of Kinetic Hydrate Inhibitors (KHIs) and thermoresponsive copolymers.
Executive Summary & Strategic Context
3-Ethyl-1-vinyl-2-pyrrolidone (CAS: 107313-86-0) is a functionalized lactam monomer. Structurally, it is an N-vinyl-2-pyrrolidone (NVP) derivative with an ethyl group at the 3-position (alpha to the carbonyl).
This structural modification drastically alters the polymer's hydrophobicity and Lower Critical Solution Temperature (LCST), making it invaluable for:
-
Kinetic Hydrate Inhibitors (KHIs): Preventing methane clathrate formation in oil/gas pipelines.
-
Thermoresponsive Biomaterials: Drug delivery vectors that release payload upon slight temperature shifts.
Synthesizing this molecule requires navigating a dichotomy between lab-scale speed (direct functionalization) and industrial scalability (ring construction). This guide presents both methodologies.
Pathway A: Direct -Alkylation (Lab-Scale Research)
Best for: Rapid synthesis of gram-scale quantities for R&D.
Mechanism: Lithiation of the
The Mechanistic Logic
The N-vinyl group is sensitive to polymerization. However, at low temperatures (
Experimental Protocol
Reagents:
-
N-Vinyl-2-pyrrolidone (NVP) (Commercial grade, distilled).
-
Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane).
-
Ethyl Bromide (
). -
Solvent: Anhydrous Tetrahydrofuran (THF).
Step-by-Step Workflow:
-
Inert Atmosphere Setup: Flame-dry a 250 mL Schlenk flask and purge with
or Argon. -
Base Preparation: Charge the flask with anhydrous THF (
) and cool to . Add LDA solution ( ). -
Enolization: Add NVP (
) dropwise over 20 minutes.-
Critical Control Point: Maintain temperature strictly at
. The solution will turn yellow/orange, indicating the formation of the lithiated enolate species.
-
-
Alkylation: Add Ethyl Bromide (
) dissolved in THF dropwise.-
Observation: The color may fade as the alkylation proceeds.
-
-
Quenching: Stir for 2 hours, allowing the mixture to warm to room temperature. Quench with saturated
solution. -
Purification: Extract with Dichloromethane (DCM), dry over
, and concentrate. Purify via vacuum distillation or silica gel column chromatography (Ethyl Acetate/Hexane gradient).
Yield Expectation: 60–70% Reference: Huang, Y. S., et al. Polymers (2017).
Pathway B: The "Ring-First" Construction (Industrial Scalability)
Best for: Multi-kilogram/Ton-scale production. Mechanism: Synthesis of the ethylated lactam core followed by N-vinylation. This avoids handling the sensitive vinyl group during the alkylation step.
Phase 1: Synthesis of 3-Ethyl-2-pyrrolidone
This precursor is not widely available as a commodity chemical and must be synthesized from
Reaction:
Protocol:
-
Feedstock: 2-Ethyl-
-butyrolactone (synthesized via malonate alkylation of ethylene oxide or hydrogenation of 2-ethyl-maleic anhydride). -
Amination: React the lactone with anhydrous ammonia in a high-pressure autoclave.
-
Conditions:
– at . -
Workup: Distill off water and excess ammonia. Vacuum distill the resulting lactam (BP
at ).
Phase 2: N-Vinylation (Reppe Chemistry)
The classic industrial route to convert the lactam to the N-vinyl monomer.
Reaction:
Protocol:
-
Catalyst Formation: Mix 3-ethyl-2-pyrrolidone with
KOH. Heat to under vacuum to remove water, forming the potassium lactamate catalyst in situ. -
Vinylation: Pressurize the reactor with Acetylene (
) mixed with Nitrogen (safety diluent). -
Reaction: Maintain
until acetylene uptake ceases. -
Purification: Fractional vacuum distillation.
-
Stabilization: Add NaOH pellets or amine inhibitors to the receiving flask to prevent polymerization during storage.
-
Technical Comparison of Pathways
| Feature | Pathway A: Direct Alkylation | Pathway B: Ring Construction |
| Starting Material | N-Vinyl-2-pyrrolidone (Cheap) | |
| Key Reagent | LDA (Pyrophoric, Expensive) | Acetylene (Flammable, High Pressure) |
| Atom Economy | Moderate (Stoichiometric Li salt waste) | High (Water is the only byproduct) |
| Scalability | Low (Heat transfer limits at | High (Continuous flow compatible) |
| Primary Risk | Polymerization of vinyl group | Explosion hazard (Acetylene) |
Visualizing the Synthesis Logic
Diagram 1: Pathway A (Lab Scale - Direct Alkylation)
Caption: Direct alkylation of NVP using Lithium Diisopropylamide (LDA) to install the ethyl group at the 3-position.
Diagram 2: Pathway B (Industrial Scale - Ring Closure)
Caption: The industrial "Ring-First" route, converting the substituted lactone to the lactam, followed by vinylation.
References
-
Huang, Y. S., Chen, J. K., Chen, T., & Huang, C. F. (2017).
-
Source:
-
-
Wolf, P. F., & Mitschke, K. H. (2009). "Process for continuously preparing N-ethyl-2-pyrrolidone (NEP)." U.S.
-
Source:
-
- Reppe, W. (1955). "Polyvinylpyrrolidone." Angewandte Chemie, 66, 177-220.
-
PubChem Compound Summary. (n.d.). "3-Ethyl-1-vinyl-2-pyrrolidone."[1]
-
Source:
-
Sources
monomer reactivity ratios of 3-Ethyl-1-vinyl-2-pyrrolidone
An In-depth Technical Guide to the Monomer Reactivity Ratios of 3-Ethyl-1-vinyl-2-pyrrolidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the , a functional derivative of the widely used N-vinylpyrrolidone (NVP). While specific experimental data for this monomer is not extensively published, this document synthesizes information from related structures and established polymer chemistry principles to offer a robust framework for its study and application. The guide details the theoretical underpinnings of copolymerization, outlines detailed experimental protocols for the determination of reactivity ratios, and discusses the anticipated reactivity of 3-Ethyl-1-vinyl-2-pyrrolidone in the context of its parent monomer, NVP. This document is intended to be a valuable resource for researchers in polymer science and drug development, enabling them to predict, control, and characterize the copolymerization behavior of this versatile monomer.
Introduction: The Significance of 3-Ethyl-1-vinyl-2-pyrrolidone in Polymer Science
N-vinylpyrrolidone (NVP) is a hydrophilic, non-ionic monomer of significant industrial and academic interest, particularly in the biomedical and pharmaceutical fields.[1] Its polymer, polyvinylpyrrolidone (PVP), is renowned for its biocompatibility, low toxicity, and excellent solubility in both water and various organic solvents. These properties have led to its extensive use as a drug carrier, plasma substitute, and in various cosmetic applications.
3-Ethyl-1-vinyl-2-pyrrolidone emerges as a significant derivative of NVP, offering a strategic modification to the pyrrolidone ring. The introduction of an ethyl group at the 3-position can impart nuanced changes in the physicochemical properties of the resulting polymers, such as hydrophobicity, glass transition temperature, and drug-polymer interactions. Understanding and controlling the incorporation of 3-Ethyl-1-vinyl-2-pyrrolidone into copolymers is paramount for tailoring these properties for specific applications, from controlled drug release to the design of novel biomaterials.
The key to this control lies in the monomer reactivity ratios, which dictate the composition and microstructure of a copolymer chain. This guide provides a foundational understanding of these critical parameters for 3-Ethyl-1-vinyl-2-pyrrolidone.
Theoretical Framework: Monomer Reactivity Ratios and the Mayo-Lewis Equation
In a free-radical copolymerization involving two monomers, M₁ and M₂, there are four possible propagation reactions:
-
k₁₁: A growing polymer chain ending in an M₁ radical adds another M₁ monomer.
-
k₁₂: An M₁ radical adds an M₂ monomer.
-
k₂₁: An M₂ radical adds an M₁ monomer.
-
k₂₂: An M₂ radical adds another M₂ monomer.
The monomer reactivity ratios , r₁ and r₂, are defined as:
-
r₁ = k₁₁ / k₁₂
-
r₂ = k₂₂ / k₂₁
These ratios quantify the preference of a growing polymer radical to add a monomer of its own kind versus the comonomer. The relationship between the instantaneous monomer feed composition ([M₁]/[M₂]) and the resulting copolymer composition (d[M₁]/d[M₂]) is described by the Mayo-Lewis equation :
d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])
The values of r₁ and r₂ provide critical insights into the type of copolymer that will be formed:
| Condition | Copolymer Type | Description |
| r₁ > 1, r₂ < 1 | Blocky | M₁ radical prefers to add M₁, M₂ radical prefers to add M₁. |
| r₁ < 1, r₂ > 1 | Blocky | M₁ radical prefers to add M₂, M₂ radical prefers to add M₂. |
| r₁ ≈ r₂ ≈ 1 | Ideal/Random | Both radicals show little preference for either monomer. |
| r₁ ≈ r₂ ≈ 0 | Alternating | Each radical strongly prefers to add the other monomer. |
| r₁r₂ = 1 | Ideal/Random | Random incorporation of monomers. |
Predicted Reactivity of 3-Ethyl-1-vinyl-2-pyrrolidone
Based on this, it is reasonable to hypothesize that the reactivity of 3-Ethyl-1-vinyl-2-pyrrolidone will be very similar to that of NVP. NVP is known to be a less reactive monomer in many copolymerization systems.[2] To provide a practical context, the following table summarizes the known reactivity ratios of NVP (M₁) with several common comonomers (M₂).
| Comonomer (M₂) | r₁ (NVP) | r₂ (Comonomer) | r₁r₂ | Copolymer Type | Reference |
| Styrene | ~0.045 | ~10.4 | ~0.468 | Random/Blocky (Styrene rich) | [3] |
| Methyl Methacrylate | ~0.06 | ~4.5 | ~0.27 | Random/Blocky (MMA rich) | |
| Vinyl Acetate | ~3.3 | ~0.2 | ~0.66 | Random | |
| Acrylic Acid | ~1.2 | ~0.18 | ~0.216 | Random | [4] |
| Isobornyl Methacrylate | 0.292 | 2.673 | 0.780 | Gradient | [2] |
Experimental Determination of Monomer Reactivity Ratios
This section provides a detailed, step-by-step methodology for the experimental determination of the .
Materials and Monomer Purification
-
3-Ethyl-1-vinyl-2-pyrrolidone (M₁): If synthesized in-house, ensure high purity through distillation or chromatography. If purchased, it is advisable to pass it through a column of basic alumina to remove any inhibitors.
-
Comonomer (M₂): Purify according to standard procedures (e.g., distillation, inhibitor removal).
-
Initiator: A free-radical initiator such as 2,2'-Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) should be recrystallized from a suitable solvent (e.g., methanol for AIBN).
-
Solvent: Use a high-purity, inert solvent if the polymerization is carried out in solution.
Experimental Workflow Diagram
Caption: Experimental workflow for determining monomer reactivity ratios.
Step-by-Step Copolymerization Protocol
-
Prepare a series of reaction vessels (e.g., Schlenk tubes or sealed ampoules) with varying molar ratios of 3-Ethyl-1-vinyl-2-pyrrolidone (M₁) and the chosen comonomer (M₂). A typical set would include molar feed ratios (f₁ = [M₁]/([M₁]+[M₂])) of 0.1, 0.3, 0.5, 0.7, and 0.9.
-
Add the initiator to each vessel. The concentration of the initiator should be kept low (e.g., 0.1-1.0 mol%) to control the polymerization rate.
-
Degas the monomer mixtures by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Seal the reaction vessels under an inert atmosphere (e.g., nitrogen or argon).
-
Initiate polymerization by placing the vessels in a constant temperature bath. The temperature will depend on the chosen initiator (e.g., 60-70 °C for AIBN).
-
Monitor the reaction time carefully to ensure the total monomer conversion remains below 10%.[5] This is crucial for the validity of the Mayo-Lewis equation in its differential form.
-
Quench the polymerization by rapidly cooling the reaction vessels and exposing the contents to air.
-
Isolate the copolymer by precipitating the reaction mixture into a large volume of a non-solvent (e.g., diethyl ether, hexane, or methanol, depending on the copolymer's solubility).
-
Wash the precipitated polymer several times with the non-solvent to remove any unreacted monomers and initiator.
-
Dry the copolymer under vacuum at a moderate temperature until a constant weight is achieved.
Determination of Copolymer Composition by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful and accurate method for determining the composition of the resulting copolymer.[6][7][8]
-
Dissolve a small, accurately weighed amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Identify characteristic peaks for each monomer unit that do not overlap. For 3-Ethyl-1-vinyl-2-pyrrolidone, characteristic peaks will be associated with the ethyl group and the pyrrolidone ring protons. For the comonomer, select a unique signal.
-
Integrate the selected peaks.
-
Calculate the molar fraction of each monomer in the copolymer (F₁ and F₂) using the following formula:
F₁ = (I₁ / n₁) / ((I₁ / n₁) + (I₂ / n₂))
Where:
-
I₁ and I₂ are the integral values of the characteristic peaks for monomer 1 and monomer 2, respectively.
-
n₁ and n₂ are the number of protons giving rise to those signals.
-
Calculation of Reactivity Ratios: Linear Methods
The Fineman-Ross and Kelen-Tüdős methods are two widely used linear graphical methods for determining reactivity ratios from low-conversion data.[9][10] It is important to note that while these methods are historically significant, modern non-linear least-squares methods are now recommended for greater accuracy.[11]
Fineman-Ross Method:
The Mayo-Lewis equation can be rearranged into the following linear form:
G = r₁H - r₂
Where:
-
f = [M₁]/[M₂] in the feed
-
F = [M₁]/[M₂] in the copolymer
-
G = (F-1)/f
-
H = F/f²
A plot of G versus H should yield a straight line with a slope of r₁ and a y-intercept of -r₂.
Kelen-Tüdős Method:
This method is an improvement over the Fineman-Ross method as it gives more evenly distributed data points. The linear equation is:
η = (r₁ + r₂/α)ξ - r₂/α
Where:
-
η = G / (α + H)
-
ξ = H / (α + H)
-
α is an arbitrary constant, typically set as √(Hmax * Hmin)
A plot of η versus ξ gives a straight line. The y-intercept (when ξ = 0) is -r₂/α, and the x-intercept (when ξ = 1) is r₁.
Data Presentation and Interpretation
The experimental data should be compiled into a clear, tabular format for analysis.
| Feed Ratio (f₁) | Copolymer Composition (F₁) | f = [M₁]/[M₂] | F = [M₁]/[M₂] | G = (F-1)/f | H = F/f² |
| 0.1 | Experimental Value | ||||
| 0.3 | Experimental Value | ||||
| 0.5 | Experimental Value | ||||
| 0.7 | Experimental Value | ||||
| 0.9 | Experimental Value |
The calculated r₁ and r₂ values will allow for the prediction of the copolymer microstructure. Given the expected similarity to NVP, it is likely that for many comonomers, r₁ (for 3-Ethyl-1-vinyl-2-pyrrolidone) will be less than 1, indicating that it is less reactive than many common vinyl and acrylic monomers.
The Alfrey-Price Q-e Scheme: A Predictive Tool
The Alfrey-Price Q-e scheme is an empirical method used to predict monomer reactivity ratios.[12][13] It assigns two parameters to each monomer:
-
Q: Represents the reactivity of the monomer, related to the resonance stabilization of the monomer and its corresponding radical.
-
e: Represents the polarity of the monomer's vinyl group.
The reactivity ratios can be estimated using the following equations:
r₁ = (Q₁/Q₂) * exp[-e₁(e₁ - e₂)] r₂ = (Q₂/Q₁) * exp[-e₂(e₂ - e₁)]
For N-vinylpyrrolidone, the accepted Q and e values are approximately Q = 0.14 and e = -1.14. It is anticipated that the Q and e values for 3-Ethyl-1-vinyl-2-pyrrolidone will be very similar. These values can be used to estimate its reactivity ratios with other monomers for which Q and e values are known.
Conclusion
While direct experimental data on the is scarce, this guide provides a comprehensive framework for its determination and prediction. Based on the behavior of analogous 3-substituted N-vinylpyrrolidones, it is expected that the ethyl group will not significantly alter the inherent reactivity of the vinyl group, and its copolymerization behavior will closely mirror that of NVP. The detailed experimental protocols and theoretical background provided herein equip researchers with the necessary tools to accurately determine these crucial parameters, paving the way for the rational design and synthesis of novel copolymers for advanced applications in drug delivery, biomaterials, and other fields.
References
-
White, L. A., et al. (1999). Synthesis of 3-alkylated-1-vinyl-2-pyrrolidones and preliminary kinetic studies of their photopolymerizations. Polymer, 40(23), 6597-6605. [Link]
-
Creative Biostructure. (n.d.). Determination of Copolymer Compositions. [Link]
-
Robertson, M. L., & Bottomley, L. A. (2018). Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. Analyst, 143(19), 4648-4657. [Link]
-
Senn, W. L. (1963). NMR Composition Analysis of Copolymers. Rubber Chemistry and Technology, 36(4), 1173-1180. [Link]
-
Vijaykumar, S., et al. (2009). Copolymerization of N-vinyl Pyrrolidone with functionalized vinyl monomers: synthesis, characterization and reactivity relationships. Macromolecular Research, 17(12), 1003-1009. [Link]
-
Rangel-Rangel, E., et al. (2011). Copolymerizations of long side chain di n-alkyl itaconates and methyl n-alkyl itaconates with styrene: Determination of monomers reactivity ratios by NMR. Revista Latinoamericana de Metalurgia y Materiales, S1, 41-48. [Link]
-
Various Authors. (n.d.). Q and e Values for Free Radical Copolymerizations of Vinyl Monomers and Telogens. Semantic Scholar. [Link]
-
Fineman, M., & Ross, S. D. (1950). Linear method for determining monomer reactivity ratios in copolymerization. Journal of Polymer Science, 5(2), 259-262. [Link]
-
Vijaykumar, S., et al. (2009). Copolymerization of N-vinyl Pyrrolidone with functionalized vinyl monomers: synthesis, characterization and reactivity relationships. ResearchGate. [Link]
-
Mao, R., & Huglin, M. B. (1993). A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization data: terminal model. Polymer, 34(8), 1709-1714. [Link]
-
Kawauchi, S. (n.d.). Blog003 | Q-e scheme. Quemix Inc. [Link]
-
Chriti, D., et al. (2020). Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition. Polymers, 12(11), 2699. [Link]
-
Ito, K., et al. (1972). Determination of Monomer Reactivity Ratios in Copolymerization from a Single Sample and Its Application to the Acrylonitrile–Methyl Methacrylate System. Polymer Journal, 4(2), 242-246. [Link]
-
White, L. A., et al. (1999). Synthesis of 3-alkylated-1-vinyl-2-pyrrolidones and preliminary kinetic studies of their photopolymerizations. Polymer, 40(23), 6597-6605. [Link]
-
ResearchGate. (n.d.). Determination of reactivity ratios using Kelen-Tudos method for THFMA-IBMA copolymer. [Link]
-
Selvan, T., & Tharanikkarasu, K. (2012). Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer. International Journal of Polymeric Materials and Polymeric Biomaterials, 61(13), 1013-1026. [Link]
-
D'hooge, D. R., et al. (2019). Recommendation for Accurate Experimental Determination of Reactivity Ratios in Chain Copolymerization. Macromolecules, 52(6), 2483-2495. [Link]
-
ResearchGate. (n.d.). Mayo–Lewis (a) and Fineman–Ross (b) methods for determining the monomer reactivity ratio. [Link]
-
Najim, T. S. (n.d.). Determination of Monomer Reactivity Ratios of Poly ( Acrylonitrile – co – vinylacetate ). Tikrit Journal of Pure Science. [Link]
-
Lynd, N. A., et al. (n.d.). Continuous-flow chemistry for the determination of comonomer reactivity ratios. Supporting Information. [Link]
-
Jenkins, A. D. (n.d.). The relation between monomer reactivity ratios and the Alfrey-Price Q-e parameters is explained in the introduc. Polymer Handbook. [Link]
-
Chriti, D., et al. (2025). Statistical copolymers of N-vinylpyrrolidone and phenoxyethyl methacrylate via RAFT polymerization: monomer reactivity ratios, thermal properties, and kinetics of thermal decomposition. Polymer Bulletin. [Link]
-
IUPAC. (n.d.). Q-e scheme. The IUPAC Compendium of Chemical Terminology. [Link]
-
Kawauchi, S. (2021). Determining the Q-e values of polymer radicals and monomers separately through the derivation of an intrinsic Q-e scheme for radical copolymerization. Polymer Chemistry, 12(2), 223-233. [Link]
-
Wikipedia. (n.d.). N-Vinylpyrrolidone. [Link]
-
PubChem. (n.d.). 3-Ethyl-1-vinyl-2-pyrrolidone. [Link]
-
PubChem. (n.d.). cis-3-Ethylidene-1-vinyl-2-pyrrolidone. [Link]
Sources
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 4. Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer [article.sapub.org]
- 5. Copolymerizations of long side chain di n-alkyl itaconates and methyl n-alkyl itaconates with styrene: Determination of monomers reactivity ratios by NMR [ve.scielo.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. rct [rct.kglmeridian.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 13. goldbook.iupac.org [goldbook.iupac.org]
Methodological & Application
Application Note & Protocol: Synthesis and Characterization of Thermoresponsive Hydrogels Using 3-Ethyl-1-vinyl-2-pyrrolidone for Controlled Drug Delivery
Introduction: The Promise of Smart Hydrogels in Therapeutics
Thermoresponsive hydrogels represent a class of "smart" biomaterials that undergo a reversible sol-gel transition in response to temperature changes.[1][2] This unique property makes them highly attractive for a range of biomedical applications, including drug delivery, tissue engineering, and wound healing.[3][4] These hydrogels are typically in a liquid (sol) state at room temperature, which allows for the simple incorporation of therapeutic agents. Upon administration to the body, the physiological temperature triggers a rapid transition to a gel state, forming a depot for the sustained and localized release of the encapsulated drug.[5]
This application note provides a detailed protocol for the synthesis and characterization of thermoresponsive hydrogels based on the monomer 3-Ethyl-1-vinyl-2-pyrrolidone. Poly(3-Ethyl-1-vinyl-2-pyrrolidone) is a promising polymer that exhibits a lower critical solution temperature (LCST) in aqueous solutions.[6][7] Below the LCST, the polymer is soluble, and above it, it becomes insoluble and forms a hydrogel. A key advantage of this system is the ability to tune the LCST by copolymerizing 3-Ethyl-1-vinyl-2-pyrrolidone with more hydrophilic monomers like N-vinyl-2-pyrrolidone (NVP), allowing for the precise control of the gelation temperature to match physiological conditions.[6][8]
This guide is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the experimental choices to ensure robust and reproducible results.
Core Principles: Free Radical Polymerization for Hydrogel Synthesis
The synthesis of these hydrogels is achieved through free radical polymerization of the vinyl monomers.[9][10] This process involves three key stages: initiation, propagation, and termination. An initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN), is used to generate free radicals upon thermal decomposition.[11] These radicals then react with the vinyl group of the monomers, initiating the polymerization process. The polymer chains grow through the sequential addition of monomer units (propagation) until the reaction is terminated. A crosslinking agent, such as ethylene glycol dimethacrylate (EGDMA), is included in the reaction mixture to form a three-dimensional network structure, which is essential for the hydrogel's stability and ability to retain water.[12]
Materials and Equipment
Materials:
| Material | Supplier | Grade |
| 3-Ethyl-1-vinyl-2-pyrrolidone | Sigma-Aldrich | 98% |
| N-vinyl-2-pyrrolidone (NVP) | Sigma-Aldrich | ≥99% |
| Ethylene glycol dimethacrylate (EGDMA) | Sigma-Aldrich | 98% |
| 2,2'-azobis(2-methylpropionitrile) (AIBN) | Sigma-Aldrich | 98% |
| Methanol | Fisher Scientific | ACS Grade |
| Deionized Water | In-house | >18 MΩ·cm |
| Phosphate Buffered Saline (PBS) | Sigma-Aldrich | pH 7.4 |
Equipment:
| Equipment | Purpose |
| Glass ampoules | Reaction vessels |
| Schlenk line or glove box | For creating an inert atmosphere |
| Water bath or oil bath with temperature control | For controlled polymerization temperature |
| Vacuum oven | For drying hydrogels |
| Fourier-Transform Infrared (FTIR) Spectrometer | Structural characterization |
| Scanning Electron Microscope (SEM) | Morphological analysis |
| Differential Scanning Calorimeter (DSC) | Determination of LCST |
| UV-Vis Spectrophotometer | Drug release studies |
| Rheometer | Mechanical properties |
Experimental Protocols
Protocol 1: Synthesis of Thermoresponsive Hydrogels
This protocol describes the synthesis of a thermoresponsive hydrogel by free radical polymerization. The ratio of 3-Ethyl-1-vinyl-2-pyrrolidone to NVP can be varied to tune the LCST of the resulting hydrogel.
1. Preparation of the Monomer Solution:
-
In a glass vial, prepare the desired monomer mixture. For a hydrogel with an approximate LCST of 32 °C, a molar ratio of 85:15 of 3-Ethyl-1-vinyl-2-pyrrolidone to NVP is a good starting point.
-
Add the crosslinker, EGDMA, to the monomer mixture. A typical concentration is 1-5 mol% with respect to the total monomer content. The amount of crosslinker will influence the swelling properties and mechanical strength of the hydrogel.
-
Add the initiator, AIBN, to the mixture. A concentration of 0.5-1 mol% relative to the total monomers is generally sufficient.
-
Dissolve the components in a suitable solvent, such as methanol, to create a homogeneous solution.[12]
2. Polymerization:
-
Transfer the solution to a glass ampoule.
-
To remove dissolved oxygen, which can inhibit free radical polymerization, subject the solution to three freeze-pump-thaw cycles using a Schlenk line.
-
Seal the ampoule under vacuum or an inert atmosphere (e.g., nitrogen or argon).
-
Immerse the sealed ampoule in a water or oil bath pre-heated to 70-80 °C to initiate the polymerization. The exact temperature will depend on the decomposition rate of the chosen initiator.
-
Allow the polymerization to proceed for 12-24 hours.
3. Purification:
-
After polymerization, carefully break the ampoule and remove the cylindrical hydrogel.
-
Cut the hydrogel into discs of a desired thickness.
-
To remove any unreacted monomers, initiator, and crosslinker, immerse the hydrogel discs in a large excess of methanol for 48 hours, changing the methanol every 12 hours.[12]
-
Subsequently, to remove the methanol, immerse the hydrogels in deionized water for 48 hours, changing the water frequently.
4. Drying:
-
For characterization or loading of hydrophobic drugs, the hydrogels can be dried.
-
Freeze the swollen hydrogels at -80 °C and then lyophilize them for 48 hours to obtain porous xerogels. Alternatively, dry the hydrogels in a vacuum oven at 40 °C until a constant weight is achieved.[12]
Diagram: Hydrogel Synthesis Workflow
Caption: Workflow for the synthesis of thermoresponsive hydrogels.
Protocol 2: Characterization of Thermoresponsive Hydrogels
1. Structural Characterization (FTIR):
-
Record FTIR spectra of the dried hydrogel samples to confirm the polymerization and the presence of characteristic functional groups.
-
Key peaks to observe include the C=O stretching of the pyrrolidone ring and the disappearance of the C=C vinyl bond peak from the monomers.
2. Morphological Analysis (SEM):
-
Examine the surface and cross-sectional morphology of the lyophilized hydrogels using SEM.
-
This will reveal the porous structure of the hydrogel network, which is important for drug loading and release.
3. Determination of the Lower Critical Solution Temperature (LCST):
-
The LCST can be determined by observing the change in optical transmittance of a dilute polymer solution as a function of temperature using a UV-Vis spectrophotometer equipped with a temperature controller. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.
-
Alternatively, DSC can be used to measure the endothermic transition associated with the phase separation of the polymer from the solution.
4. Swelling Behavior:
-
Immerse a pre-weighed dried hydrogel disc (Wd) in deionized water or PBS at a temperature below the LCST.
-
At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
-
The swelling ratio (SR) can be calculated using the following equation: SR (%) = [(Ws - Wd) / Wd] x 100
-
To study the thermoresponsive nature, perform the swelling experiment at different temperatures, both below and above the LCST. A significant decrease in the swelling ratio is expected above the LCST.
Protocol 3: Drug Loading and In Vitro Release Study
This protocol describes a passive loading method and a subsequent in vitro release study.
1. Drug Loading:
-
Prepare a solution of the desired drug in a suitable solvent.
-
Immerse a pre-weighed dried hydrogel disc in the drug solution.
-
Allow the hydrogel to swell and absorb the drug solution for 24-48 hours.
-
After loading, remove the hydrogel and dry it under vacuum to remove the solvent. The amount of loaded drug can be determined by weighing the hydrogel before and after loading or by measuring the drug concentration remaining in the solution.
2. In Vitro Drug Release:
-
Place the drug-loaded hydrogel disc in a vial containing a known volume of release medium (e.g., PBS at pH 7.4).
-
Maintain the vial at a constant temperature (e.g., 37 °C, which is above the LCST for body temperature applications).
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
The cumulative drug release can then be plotted against time.
Diagram: Thermoresponsive Behavior and Drug Release
Caption: Sol-gel transition and drug release mechanism.
Expected Results and Discussion
By following these protocols, researchers can successfully synthesize and characterize thermoresponsive hydrogels based on 3-Ethyl-1-vinyl-2-pyrrolidone. The ability to tune the LCST by copolymerization with NVP provides a versatile platform for various drug delivery applications.[6][13] The characterization techniques outlined will provide crucial information about the hydrogel's structure, morphology, and thermoresponsive behavior. The drug release studies will demonstrate the potential of these hydrogels for the controlled and sustained delivery of therapeutic agents.[1][5]
The choice of initiator, crosslinker concentration, and monomer ratio are critical parameters that will influence the final properties of the hydrogel. For instance, a higher crosslinker concentration will result in a more tightly crosslinked network, leading to a lower swelling ratio and potentially slower drug release.[14] The copolymer composition directly impacts the LCST, with a higher proportion of the hydrophilic NVP leading to an increase in the transition temperature.[8][15]
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete polymerization | Oxygen inhibition | Ensure thorough degassing of the monomer solution. |
| Low initiator concentration or temperature | Increase initiator concentration or polymerization temperature. | |
| Brittle hydrogel | High crosslinker concentration | Reduce the amount of crosslinking agent. |
| Hydrogel dissolves in water | Insufficient crosslinking | Increase the crosslinker concentration or polymerization time. |
| Inconsistent LCST | Inaccurate monomer ratio | Carefully measure the monomer amounts. |
| Impurities in monomers | Use high-purity monomers. |
Conclusion
This application note provides a comprehensive guide for the synthesis, characterization, and application of thermoresponsive hydrogels based on 3-Ethyl-1-vinyl-2-pyrrolidone. The detailed protocols and scientific explanations are designed to enable researchers to develop and optimize these "smart" biomaterials for a wide range of drug delivery and other biomedical applications. The tunable nature of these hydrogels offers significant potential for creating advanced therapeutic systems.
References
-
Thermoresponsive Hydrogels and Their Biomedical Applications: Special Insight into Their Applications in Textile Based Transdermal Therapy - PMC. (2018, April 27). Retrieved from [Link]
-
Review of Applications and Future Prospects of Stimuli-Responsive Hydrogel Based on Thermo-Responsive Biopolymers in Drug Delivery Systems - MDPI. (2021, June 24). Retrieved from [Link]
-
Thermoresponsive hydrogels for posterior segment drug delivery. (n.d.). Retrieved from [Link]
-
Thermosensitive Hydrogels and Advances in Their Application in Disease Therapy - PMC. (n.d.). Retrieved from [Link]
-
(PDF) Review of Applications and Future Prospects of Stimuli-Responsive Hydrogel Based on Thermo-Responsive Biopolymers in Drug Delivery Systems - ResearchGate. (2025, October 15). Retrieved from [Link]
-
3-Ethylated N-Vinyl-2-pyrrolidone with LCST Properties in Water - PubMed. (2009, October 19). Retrieved from [Link]
-
Role of N-vinyl-2-pyrrolidinone on the thermoresponsive behavior of PNIPAm hydrogel and its release kinetics using dye and vitamin-B12 as model drug - PubMed. (n.d.). Retrieved from [Link]
-
Toward Functionalization of Thermoresponsive Poly(N-vinyl-2-pyrrolidone) | Macromolecules - ACS Publications. (2010, November 8). Retrieved from [Link]
-
Thermoresponsive behavior of an LCST-type polymer based on a pyrrolidone structure in aqueous solution - Soft Matter (RSC Publishing). (2012, January 23). Retrieved from [Link]
-
Enzyme-initiated Free Radical Polymerizations of Vinyl Monomers Using Horseradish Peroxidase - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis of Hydrogels by Free Radical Copolymerization of Sago Starch or Chitosan and Hydrophilic Vinyl Monomers and Their Characterizations - Universiti Putra Malaysia Institutional Repository. (2011, February 14). Retrieved from [Link]
-
Synthesis of hydrogel through free radical polymerization by acrylic... - ResearchGate. (n.d.). Retrieved from [Link]
-
Double thermoresponsive di- and triblock copolymers based on N-vinylcaprolactam and N-vinylpyrrolidone: synthesis and comparative study of solution behaviour - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Synthesis and Free Radical Copolymerization of a Vinyl Monomer from Soybean Oil. (2016, May 10). Retrieved from [Link]
-
Multi-responsiveness N-vinylpyrrolidone and Methyl acrylate Copolymer with wide tunable range of response temperature | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Acid-triggered radical polymerization of vinyl monomers - Monash University. (2023, November 23). Retrieved from [Link]
-
Synthesis and characterisation of hydrogels based on poly(vinyl pyrrolidone). (2025, August 5). Retrieved from [Link]
-
Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates - MDPI. (2025, April 21). Retrieved from [Link]
-
Lyophilized Polyvinylpyrrolidone Hydrogel for Culture of Human Oral Mucosa Stem Cells. (n.d.). Retrieved from [Link]
-
characterisation of synthesised crosslinked hydrogels based on 1-vinyl-2-pirrolydinone. (n.d.). Retrieved from [Link]
-
Formation of Hydrogels Based on a Copolymer of N-Vinyl-2-pyrrolidone and Glycidyl Methacrylate in the Presence of the Reaction Product of 1,3-Dimethylmidazolium Dimethylphosphate and Elemental Sulfur - PMC. (n.d.). Retrieved from [Link]
-
pH-sensitive polyvinylpyrrolidone-acrylic acid hydrogels: Impact of material parameters on swelling and drug release - SciELO. (n.d.). Retrieved from [Link]
-
Poly(N-vinylpyrrolidone)–Laponite XLG Nanocomposite Hydrogels: Characterization, Properties and Comparison with Divinyl Monome - Semantic Scholar. (2022, October 8). Retrieved from [Link]
-
Freeze-dried crosslinked anionic hydrogels composed of poly(vinyl pyrrolidone) and poly(vinyl alcohol): synthesis. (n.d.). Retrieved from [Link]
-
Radiation-Induced Synthesis of Polymer Networks Based on Thermoresponsive Ethylene Glycol Propylene Glycol Monomers - MDPI. (2025, June 24). Retrieved from [Link]
-
Microscopic and Macroscopic Characterization of Hydrogels Based on Poly(vinyl-alcohol)–Glutaraldehyde Mixtures for Fricke Gel Dosimetry - PMC. (2024, February 28). Retrieved from [Link]
-
The synthesis, characterisation, phase behaviour and swelling of temperature sensitive physically crosslinked poly(1-vinyl-2-pyrrolidinone)/poly(N-isopropylacrylamide) hydrogels | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Improvement of Swelling Behaviour of Poly (Vinyl Pyrrolidone) and Acrylic Acid Blend Hydrogel Prepared By the Application of Gam - Longdom Publishing. (2015, March 20). Retrieved from [Link]
-
Synthesis of 3-alkylated-1-vinyl-2-pyrrolidones and preliminary kinetic studies of their photopolymerizations. (n.d.). Retrieved from [Link]
-
3-Ethyl-1-vinyl-2-pyrrolidone | C8H13NO | CID 14205343 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. Thermoresponsive Hydrogels and Their Biomedical Applications: Special Insight into Their Applications in Textile Based Transdermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermosensitive Hydrogels and Advances in Their Application in Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.bmctoday.net [assets.bmctoday.net]
- 6. 3-Ethylated N-Vinyl-2-pyrrolidone with LCST Properties in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermoresponsive behavior of an LCST-type polymer based on a pyrrolidone structure in aqueous solution - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. Role of N-vinyl-2-pyrrolidinone on the thermoresponsive behavior of PNIPAm hydrogel and its release kinetics using dye and vitamin-B12 as model drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Hydrogels by Free Radical Copolymerization of Sago Starch or Chitosan and Hydrophilic Vinyl Monomers and Their Characterizations - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 10. researchgate.net [researchgate.net]
- 11. Formation of Hydrogels Based on a Copolymer of N-Vinyl-2-pyrrolidone and Glycidyl Methacrylate in the Presence of the Reaction Product of 1,3-Dimethylmidazolium Dimethylphosphate and Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ojs.ikm.mk [ojs.ikm.mk]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
Advanced Copolymerization Protocols: 3-Ethyl-1-vinyl-2-pyrrolidone and Acrylates
[1]
Executive Summary & Scientific Rationale
The copolymerization of 3-Ethyl-1-vinyl-2-pyrrolidone (C2NVP) with acrylates represents a strategic route to synthesizing thermoresponsive, amphiphilic carriers for drug delivery.[1] While standard N-vinylpyrrolidone (NVP) is highly hydrophilic, the ethyl-substituted C2NVP introduces a hydrophobic modification that imparts a Lower Critical Solution Temperature (LCST) of approximately 26–27°C in aqueous media.[1] By copolymerizing C2NVP with acrylates (e.g., methyl methacrylate, butyl acrylate), researchers can fine-tune this LCST to physiological ranges (37°C) and introduce reactive handles for bioconjugation.[1]
The Core Challenge: Reactivity Mismatch
The fundamental obstacle in this synthesis is the drastic difference in monomer reactivity.
-
Acrylates are "More Activated Monomers" (MAMs) with conjugated double bonds, propagating rapidly (
).[1] -
C2NVP (like NVP) is a "Less Activated Monomer" (LAM) with a non-conjugated vinyl group, propagating slowly (
).[1]
In standard Free Radical Polymerization (FRP), this leads to compositional drift : the acrylate is consumed almost entirely before C2NVP enters the chain, resulting in a mixture of poly(acrylate) homopolymer and tapered block copolymers rather than a statistical copolymer.[1]
This guide details two protocols to overcome this mismatch: RAFT/MADIX Polymerization (for precision architecture) and Starve-Feed FRP (for statistical uniformity).[1]
Critical Reactivity Parameters
Before initiating synthesis, the reactivity ratios (
| Parameter | C2NVP (M1) | Acrylates (M2) | Implication |
| Electronic Nature | Electron-rich (Donor) | Electron-poor (Acceptor) | Alternating tendency in specific conditions, but generally disparate rates.[1] |
| Reactivity Ratio ( | Acrylates add to themselves preferentially.[1] C2NVP rarely adds to itself if Acrylate is present. | ||
| LCST (Homopolymer) | ~26–27°C | N/A (Insoluble/High Tg) | Copolymer LCST is tunable by ratio. |
*Note: Values estimated based on NVP/Methyl Methacrylate literature analogues [1].
Visualization: The Reactivity Mismatch Problem
Caption: In batch polymerization, the high reactivity of acrylates causes them to polymerize first, leaving C2NVP for the late stage, destroying statistical architecture.
Protocol A: Controlled Synthesis via RAFT/MADIX
Best for: Block copolymers, defined molecular weights, and low dispersity (Đ < 1.3).[1]
Mechanism: Reversible Addition-Fragmentation chain Transfer (RAFT) using Xanthates (MADIX) is the only robust method to control both LAMs (C2NVP) and MAMs (Acrylates).[1] Dithiobenzoates (common RAFT agents) often inhibit N-vinyl polymerization and should be avoided.[1]
Materials
-
Monomer 1: 3-Ethyl-1-vinyl-2-pyrrolidone (C2NVP) [Distilled under vacuum].[1]
-
Monomer 2: Methyl Methacrylate (MMA) or Butyl Acrylate (BA) [Passed through basic alumina to remove inhibitor].[1]
-
CTA (Chain Transfer Agent): O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (Rhodixan A1) or S-(1-methyl-4-hydroxyethyl acetate) O-ethyl xanthate [2].[1]
-
Initiator: AIBN (Azobisisobutyronitrile).
-
Solvent: 1,4-Dioxane or Anisole (Anisole allows easy NMR monitoring).[1]
Step-by-Step Methodology
-
Stoichiometry Calculation: Target Degree of Polymerization (
) = 200. Note: High CTA-to-Initiator ratio (5:1 or 10:1) is crucial to maintain "living" character.[1] -
Reaction Setup:
-
In a Schlenk tube, dissolve C2NVP (1.0 g, 7.2 mmol) and MMA (0.72 g, 7.2 mmol) in Anisole (5 mL).
-
Add Xanthate CTA (0.072 mmol).
-
Add AIBN (0.014 mmol).
-
Seal with a rubber septum.
-
-
Deoxygenation (Critical):
-
Polymerization:
-
Purification:
-
Precipitate the polymer into cold diethyl ether (for MMA copolymers) or hexanes (for BA copolymers).
-
Redissolve in THF and re-precipitate twice to remove unreacted monomer.
-
Dry under vacuum at 40°C for 24 hours.
-
Expected Results
-
Conversion: 60–80%.
-
Dispersity (Đ): 1.2 – 1.4.
-
Structure: Statistical copolymer (if conversion is kept low) or gradient block (if high conversion).
Protocol B: Semi-Batch "Starve-Feed" FRP
Best for: Industrial scale-up, statistical copolymers where PDI is less critical, high conversion.[1]
Mechanism: To force statistical incorporation despite
Experimental Workflow
Caption: Starve-feed setup ensures the fast-reacting acrylate is instantly consumed, preventing homopolymerization.
Step-by-Step Methodology
-
Reactor Charge (The "Heel"):
-
Load a 3-neck round bottom flask with all of the C2NVP required (e.g., 5.0 g).
-
Add 50% of the total solvent (Ethanol or Isopropanol are green choices).
-
Add 10% of the total AIBN.
-
Heat to 70°C under Nitrogen purge.
-
-
The Feed Stream:
-
In a separate vessel, mix the Acrylate (e.g., 2.0 g) with the remaining solvent and 90% of the AIBN.[1]
-
Load this mixture into a syringe pump or addition funnel.
-
-
Addition Phase:
-
Start the feed at a rate calculated to last 4–6 hours .
-
Why? This ensures the acrylate concentration in the reactor never rises high enough to favor self-propagation (
).[1]
-
-
Post-Polymerization:
-
After the feed finishes, hold temperature for an additional 2 hours to consume residual monomers.
-
Evaporate solvent or precipitate as in Protocol A.
-
Characterization & Validation
1H-NMR Analysis
Dissolve 10 mg of polymer in CDCl3.
-
C2NVP Signals: Broad peaks at 3.0–4.0 ppm (methine/methylene adjacent to N).
-
Acrylate Signals: Methyl ester peak at 3.6 ppm (MMA) or butyl chain signals (0.9–1.5 ppm).
-
Validation: Calculate copolymer composition (
) vs. Feed composition ( ). In Protocol B (Starve-Feed), these should be nearly identical.
Cloud Point (LCST) Determination
Since C2NVP is thermoresponsive, the copolymer will exhibit a phase transition.[1][2]
-
Prepare 1.0 wt% aqueous solution.
-
Measure UV-Vis transmittance (500 nm) while heating from 20°C to 60°C at 1°C/min.[1]
-
Result: A sharp drop in transmittance indicates the LCST.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Inhibition / No Reaction | Oxygen presence or Stabilizer in Acrylate.[1] | Improve degassing (freeze-pump-thaw).[1] Pass acrylate through alumina column. |
| Bimodal GPC Distribution | Homopolymerization of Acrylate. | Switch to Protocol B (Starve Feed) or increase CTA concentration in Protocol A. |
| Yellow/Orange Color | Oxidation of Pyrrolidone ring or Amine impurities. | Ensure high-purity C2NVP; conduct reaction in inert atmosphere. |
| Insoluble Gel | Crosslinking via chain transfer to polymer. | Stop reaction at <80% conversion. Reduce temperature. |
References
-
Reactivity Ratios of N-Vinylpyrrolidone
-
Synthesis of C2NVP Copolymers via RAFT
-
LCST Properties of C2NVP
-
General RAFT Protocols for LAM/MAM
Sources
- 1. US20150111834A1 - Recipe for in-situ gel, and implant, drug delivery system formed thereby - Google Patents [patents.google.com]
- 2. Thermoresponsive behavior of an LCST-type polymer based on a pyrrolidone structure in aqueous solution - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. 3-Ethylated N-Vinyl-2-pyrrolidone with LCST Properties in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
preparation of biocompatible coatings using 3-Ethyl-1-vinyl-2-pyrrolidone
Application Note: Advanced Preparation of Biocompatible, Thermoresponsive Coatings Using 3-Ethyl-1-vinyl-2-pyrrolidone (EPVP)
Introduction & Mechanistic Insights
The development of "smart" biocompatible coatings is a critical frontier in nanomedicine, biosensing, and targeted drug delivery. Poly(N-vinylpyrrolidone) (PVP) is a universally recognized biocompatible polymer; however, its inherent hydrophilicity lacks stimuli-responsiveness. By utilizing 3-Ethyl-1-vinyl-2-pyrrolidone (EPVP) —an alkylated derivative of N-vinylpyrrolidone (NVP)—researchers can engineer thermoresponsive polymers that exhibit a sharp Lower Critical Solution Temperature (LCST)[1].
EPVP homopolymers undergo a reversible phase transition from a hydrophilic coil to a hydrophobic globule at approximately 27 °C in aqueous media[1]. When applied as a surface coating or nanoparticle stabilizer, this phase transition allows for temperature-triggered drug release, reversible protein adsorption, and smart catalytic recovery[2].
To achieve the precise molecular weights and narrow dispersities (Đ < 1.5) required for reproducible LCST behavior, conventional free-radical polymerization is insufficient. Instead, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is employed[3]. Because EPVP is a "Less Activated Monomer" (LAM), the choice of the Chain Transfer Agent (CTA) is critical. Dithiobenzoates strongly inhibit LAMs; therefore, O-ethyl xanthates, such as S-(1-methyl-4-hydroxyethyl acetate) O-ethyl xanthate (MHEX), are mechanistically required to balance the reactivity of the C=S bond with the fragmentation rate of the intermediate radical[4].
Physicochemical Data & Copolymerization Tunability
The LCST of EPVP-based coatings can be precisely tuned between 27 °C and 40+ °C by adjusting the copolymerization ratio of EPVP to the highly hydrophilic NVP[1].
Table 1: Physicochemical Properties of EPVP Monomer and Homopolymer
| Property | Value | Analytical Method / Source |
|---|---|---|
| Monomer IUPAC Name | 1-ethenyl-3-ethylpyrrolidin-2-one | Computed Descriptor[5] |
| Molecular Weight (Monomer) | 139.19 g/mol | Mass Spectrometry (ESI-MS)[5] |
| CAS Number | 107313-86-0 | Chemical Registry[5] |
| Homopolymer LCST (Tc) | ~27 °C | Dynamic Light Scattering (DLS)[1] |
| Polymer Dispersity (Đ) | < 1.5 | Size Exclusion Chromatography (SEC)[6] |
Table 2: Tunability of LCST via EPVP/NVP Copolymerization
| EPVP Molar Fraction (%) | NVP Molar Fraction (%) | Observed LCST (°C) | Coating Application Suitability |
|---|---|---|---|
| 100% | 0% | ~27.0 | Room-temperature triggered release |
| 75% | 25% | ~31.5 | Dermal/Topical applications |
| 50% | 50% | ~36.0 | Sub-physiological targeting |
| 35% | 65% | ~39.5 | Hyperthermia-triggered tumor targeting |
(Note: LCST values exhibit a linear correlation with copolymer composition[1].)
Experimental Workflows & Logical Relationships
Caption: RAFT Polymerization Workflow for EPVP using a Xanthate CTA.
Caption: Reversible thermoresponsive phase transition of PEPVP-coated nanoparticles.
Step-by-Step Experimental Protocols
Protocol A: Synthesis and Purification of 3-Ethyl-1-vinyl-2-pyrrolidone (EPVP)
Causality: Direct alkylation of NVP requires the generation of a kinetic enolate. A strong, non-nucleophilic base (Lithium diisopropylamide, LDA) must be used at cryogenic temperatures (-78 °C) to prevent the anionic polymerization of the sensitive vinyl group[7].
-
LDA Preparation: In a flame-dried Schlenk flask under argon, mix 7.4 mL (52 mmol) of diisopropylamine with 70 mL of anhydrous THF. Cool the mixture to -78 °C using a liquid nitrogen/acetone bath[7].
-
Deprotonation: Dropwise add 29 mL of n-BuLi (1.6 M in hexane, 46 mmol) over 10 minutes. Warm the mixture to 0 °C for 10 minutes to ensure complete LDA formation, then cool back to -78 °C[7].
-
Monomer Addition: Slowly add 5 mL (47 mmol) of distilled N-vinyl-2-pyrrolidone (NVP) over 5 minutes. Maintain stirring at -78 °C for 1 hour to form the carbanion at position 3[7].
-
Alkylation: Add 3.4 mL (46 mmol) of ethyl bromide dropwise. Allow the reaction to slowly warm to room temperature over 10 hours[7].
-
Quenching & Extraction: Quench the reaction with 50 mL of deionized water. Separate the organic layer and extract the aqueous layer with diethyl ether (3 × 20 mL). Dry the combined organic phases over anhydrous Na₂SO₄[7].
-
Purification (Self-Validation): Concentrate the crude product and purify via silica gel liquid chromatography (Eluent: ethyl acetate/hexane = 1:10). The target EPVP monomer elutes at an Rf of 0.29[7].
-
Validation Check: Confirm purity via ¹H NMR (CDCl₃). Look for characteristic vinyl protons at δ 4.37 (d, 1H), 4.42 (d, 1H), and 7.12 (dd, 1H), alongside the ethyl triplet at δ 0.98[7].
-
Protocol B: RAFT Polymerization of Biocompatible PEPVP
Causality: To create a uniform coating, the polymer chains must have a narrow molecular weight distribution. MHEX is utilized as the CTA because its fragmentation rate perfectly matches the propagation rate of the EPVP radical[4].
-
Reaction Setup: In a Schlenk tube, dissolve 15 mmol of purified EPVP monomer, 0.075 mmol of AIBN (initiator), and the calculated amount of MHEX (CTA) (depending on target DP) in 6 mL of anhydrous ethanol or THF[3],[7].
-
Deoxygenation: Subject the mixture to three consecutive freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise quench the propagating radicals[7].
-
Polymerization: Backfill with argon and immerse the flask in a preheated oil bath at 60–70 °C with continuous magnetic stirring for 24–48 hours[3],[6].
-
Termination & Purification: Stop the reaction by rapid cooling in liquid nitrogen and exposing it to air. Precipitate the polymer by adding the mixture dropwise into cold n-hexane or pentane[3],[6].
-
Validation Check: Analyze the polymer via Size Exclusion Chromatography (SEC/GPC) using PMMA standards to confirm Đ < 1.5. Use ¹H NMR to verify the complete disappearance of vinyl proton signals[6].
Protocol C: Preparation of Thermoresponsive Nanoparticle Coatings
Causality: Coating nanoparticles (e.g., Rhodium or Gold) with PEPVP provides steric stabilization below the LCST. The polymer chains chemically adsorb onto the metal surface during in situ reduction, preventing irreversible aggregation[8].
-
Precursor Mixing: Dissolve 0.3 mmol of metal precursor (e.g., RhCl₃·xH₂O or HAuCl₄) in 5 mL of deionized water. Dissolve 3 mmol (based on repeating units) of the synthesized PEPVP in 55 mL of ethanol[8].
-
Complexation: Mix the two solutions and stir vigorously for 30 minutes at room temperature to allow the pyrrolidone rings to coordinate with the metal ions[8].
-
Reduction: Slowly add a reducing agent (e.g., NaBH₄ solution or bubble H₂ gas) into the mixture. The solution will rapidly change color (e.g., to dark brown/black for Rh or deep red for Au), indicating nanoparticle formation[8].
-
Validation Check (Stimuli-Response): Heat a sample of the coated nanoparticle dispersion above 27 °C. The solution should become turbid as the PEPVP coating collapses into a hydrophobic state, causing reversible aggregation[1],[2]. Cooling the sample below 27 °C will rapidly restore the transparent, sterically stabilized dispersion.
References
-
PubChem: 3-Ethyl-1-vinyl-2-pyrrolidone | C8H13NO | CID 14205343 National Institutes of Health (NIH) URL:[Link]
-
3-Ethylated N-Vinyl-2-pyrrolidone with LCST Properties in Water Macromolecular Rapid Communications / PubMed (NIH) URL:[Link]
-
Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique MDPI / PMC (NIH) URL:[Link]
-
Solubility Adjustable Nanoparticles Stabilized by a Novel PVP Based Family: Synthesis, Characterization and Catalytic Properties - Supporting Information Chemical Communications / The Royal Society of Chemistry (RSC) URL:[Link]
-
Smart Block Copolymers of PVP and an Alkylated PVP Derivative: Synthesis, Characterization, Thermoresponsive Behaviour and Self-assembly ResearchGate URL:[Link]
-
Thermoresponsive Tetrablock Terpolymers: Effect of Architecture and Composition on Gelling Behavior Macromolecules / ACS Publications URL:[Link]
Sources
- 1. 3-Ethylated N-Vinyl-2-pyrrolidone with LCST Properties in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3-Ethyl-1-vinyl-2-pyrrolidone | C8H13NO | CID 14205343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
Troubleshooting & Optimization
removing polymerization inhibitors from 3-Ethyl-1-vinyl-2-pyrrolidone monomer
Diagnostic Phase: Know Your Enemy[1][2][3]
Before you unseal the bottle, you must identify which inhibitor is present.[1][2][3] 3-Ethyl-1-vinyl-2-pyrrolidone (EVP) is a vinyl lactam derivative.[4][1][2][3] Unlike simple acrylates which almost exclusively use MEHQ, vinyl lactams are often stabilized with bases (Sodium Hydroxide, Ammonia) or specialized amines (e.g., Kerobit® / N,N'-di-sec-butyl-p-phenylenediamine) to prevent acid-catalyzed hydrolysis [1, 2].[4][1][2][3]
Why this matters:
-
MEHQ (Phenolic): Can be removed via inhibitor removal columns or distillation.[4][1][3]
-
NaOH (Inorganic Base): Cannot be removed by standard inhibitor removal columns (which are often silica-based and designed for organics).[4][1][2][3] It requires distillation.[4][1][2][3]
Quick Diagnostic Test
If the Certificate of Analysis (CoA) is unavailable, perform this 2-minute check:
Decision Matrix
Use the following logic flow to select the correct purification protocol.
Figure 1: Decision matrix for selecting the purification method based on inhibitor type.
Protocol A: Vacuum Distillation (The Gold Standard)[1][2][3][4]
Best For: All inhibitor types (NaOH, MEHQ, Kerobit) and removing oligomers/impurities.[1][3] Mechanism: Separation based on boiling point volatility.[1][2][3] Inhibitors (salts or heavy organics) remain in the pot residue.[1][2][3]
Technical Specifications
| Parameter | Value | Notes |
| Target Monomer | 3-Ethyl-1-vinyl-2-pyrrolidone | MW: 139.19 g/mol [3] |
| Est.[4][1][2][3][5] Boiling Point | ~110–120 °C @ 10 mmHg | Extrapolated from NVP (93°C @ 11 mmHg) [4] |
| Vacuum Requirement | < 5 mmHg (Recommended) | Lower pressure = Lower Temp = Less Thermal Polymerization |
| Pot Temperature | Max 100 °C | CRITICAL: Exceeding 110°C drastically increases spontaneous polymerization risk.[4][1][2][3] |
Step-by-Step Methodology
-
Pre-Treatment (Optional but Recommended):
-
Setup:
-
Use a short-path distillation head or a Vigreux column.[4][1][2][3]
-
Grease-free joints are preferred (PTFE sleeves) to prevent contamination, as N-vinyl lactams are excellent solvents and can leach grease.[4][1][2][3]
-
Add a magnetic stir bar and copper wire (inhibitor) to the boiling flask to prevent polymerization in the pot.[1][2][3]
-
-
Degassing:
-
Distillation:
-
Storage:
Safety Warning: Do not distill to dryness. Leave ~10-15% volume in the pot to prevent overheating of the residue, which can be explosive.[4][1][2][3]
Protocol B: Inhibitor Removal Column[1][2][4]
Best For: MEHQ removal only. Mechanism: Adsorption.[4][1][2][3] The hydroxyl group of MEHQ binds to the activated alumina or proprietary resin.[1][2][3] Contraindication: DO NOT use this for NaOH-stabilized monomer. The base may not be fully removed or could degrade the silica matrix.[1][2][3]
Methodology
-
Material Selection:
-
Preparation:
-
Elution:
-
Collection:
Troubleshooting Guide
Issue: "The monomer turned into a solid gel during distillation!"
-
Cause: Thermal polymerization ("Popcorn polymerization").[4][1][2][3]
-
Fix:
-
Vacuum was too weak: If your pump only pulls 20 mmHg, you had to heat the pot >130°C. Improve vacuum to < 2 mmHg.
-
Oxygen leak: Oxygen can form peroxides with vinyl groups, initiating polymerization.[1][2][3] Ensure the system is air-tight.[4][1][2][3]
-
Copper missing: Always add copper wire or turnings to the pot as a sacrificial inhibitor during heating.[1][2][3]
-
Issue: "The distillate is yellow."
-
Fix:
Issue: "My RAFT/ATRP reaction is dead (0% conversion)."
-
Fix:
References
-
BASF. (2021).[4][1][2][3] N-Vinylpyrrolidone (NVP) Technical Data Sheet. Retrieved from (Confirming use of NaOH/Kerobit stabilizers).[4][1][3]
-
Thermo Fisher Scientific. (2024).[4][1][2][3] N-Vinyl-2-pyrrolidone, stabilized with Kerobit. Retrieved from (Confirming amine stabilizers).[4][1][3]
-
PubChem. (2021).[4][1][2][3][5][7] 3-Ethyl-1-vinyl-2-pyrrolidone Compound Summary. Retrieved from .[4][1][3]
-
Wikipedia. (2024).[4][1][2][3] N-Vinylpyrrolidone Properties. Retrieved from (Boiling point reference for NVP analog).[4][1][3]
-
MDPI Polymers. (2021).[4][1][2][3] Statistical Copolymers of N-Vinylpyrrolidone.... Retrieved from (Citing CaH2 drying and distillation protocols).[4][1][3]
Sources
- 1. 2-Pyrrolidinone, 1-ethenyl- (CAS 88-12-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. DE19536859A1 - Process for the purification of N-vinylpyrrolidone by crystallization - Google Patents [patents.google.com]
- 3. N-Vinylpyrrolidone - Wikipedia [en.wikipedia.org]
- 4. N-Vinyl-2-pyrrolidone | 88-12-0 [amp.chemicalbook.com]
- 5. 3-Ethyl-1-vinyl-2-pyrrolidone | C8H13NO | CID 14205343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US2634259A - Polymerization process for n-vinyl pyrrolidone - Google Patents [patents.google.com]
- 7. cis-3-Ethylidene-1-vinyl-2-pyrrolidone | C8H11NO | CID 6420668 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Ethyl-1-vinyl-2-pyrrolidone (EVP) Polymerization
Status: Operational Subject: 3-Ethyl-1-vinyl-2-pyrrolidone (EVP/C2PVP) Synthesis & Optimization Audience: Polymer Chemists, Drug Delivery Systems (DDS) Engineers
Overview: The "Smart" PVP Derivative
You are likely working with 3-ethyl-1-vinyl-2-pyrrolidone (EVP) to exploit its thermoresponsive properties. Unlike standard Poly(N-vinylpyrrolidone) (PVP), which is water-soluble at nearly all temperatures, Poly(EVP) exhibits a sharp Lower Critical Solution Temperature (LCST) around 26–28°C .
This makes it a prime candidate for "smart" drug delivery vectors that release cargo upon contact with physiological temperatures. However, the ethyl group at the 3-position introduces steric and hydrophobic factors that complicate polymerization compared to standard NVP.
This guide addresses the specific kinetic bottlenecks and stability issues inherent to EVP.
Module 1: Monomer Integrity & Pre-Reaction Setup
The majority of conversion failures occur before the reaction flask is even heated.
Q: My monomer is amber/yellow. Can I use it directly? A: Absolutely not. Commercial EVP (like NVP) is stabilized with inhibitors (often NaOH or amines) to prevent spontaneous polymerization and hydrolysis. The yellow color indicates oxidation or the accumulation of 2-pyrrolidone and acetaldehyde degradation products.
-
The Risk: Acetaldehyde acts as a potent chain transfer agent, drastically capping molecular weight and stalling conversion.
-
The Fix: You must perform Vacuum Distillation immediately prior to use. (See Protocol A below).
Q: Why does my reaction pH drift acidic, and why does it matter? A: EVP is an N-vinyl lactam. These are chemically sensitive to acid-catalyzed hydrolysis.
-
Mechanism: At pH < 7, the vinyl group is cleaved by water, generating 3-ethyl-2-pyrrolidone and acetaldehyde .
-
The Cycle of Failure: The acetaldehyde byproduct inhibits the radical polymerization, leading to lower conversion, which leaves more residual monomer, which hydrolyzes further.
-
Corrective Action: Maintain the reaction media at pH 7–9 . If polymerizing in water, use a buffer (e.g., phosphate or ammonia traces). Avoid acidic initiators (like persulfates) if possible; use Azo-based initiators (AIBN, ACVA).
Module 2: Reaction Engineering (Kinetics & Solvents)
Q: I am getting <50% conversion despite long reaction times. Is it the steric hindrance? A: While the 3-ethyl group adds bulk, the primary culprit is likely Chain Transfer to Monomer or Solvent , not just steric hindrance.
-
Solvent Selection: N-vinyl monomers have high chain transfer constants (
). If you use a solvent with transferable protons (like isopropanol or THF), the radical will abstract a hydrogen from the solvent rather than propagating the chain. -
Recommendation: Switch to 1,4-Dioxane or Anisole for organic solution polymerization, or Deionized Water (pH 8) for aqueous polymerization. These solvents have lower chain transfer constants relative to vinyl lactams.
Q: How do I control the Molecular Weight (MW) and Polydispersity (PDI)? A: Standard Free Radical Polymerization (FRP) of EVP yields broad PDIs (1.8–2.5). For precision drug delivery applications, you should use RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization.
-
RAFT Agent: Xanthates (e.g., O-ethyl-S-(phthalimidylmethyl) xanthate) are superior to dithioesters for N-vinyl monomers. They stabilize the unstable radical intermediate formed by the vinyl lactam.
Data Summary: Solvent Impact on EVP Polymerization
| Solvent | Chain Transfer Risk | Solubility of Poly(EVP) | Recommended For |
| Water | Low | Soluble < 26°C (LCST) | Hydrogels, Green Chemistry |
| 1,4-Dioxane | Moderate | High | RAFT, High MW synthesis |
| Isopropanol | High (Avoid) | High | Low MW Oligomers only |
| Toluene | Moderate | High | Copolymerization with hydrophobic monomers |
Module 3: Troubleshooting Logic (The "Why" Tree)
Use the following logic flow to diagnose stalled reactions.
Figure 1: Diagnostic workflow for identifying the root cause of low conversion in EVP polymerization.
Module 4: Validated Experimental Protocols
Protocol A: Purification of 3-Ethyl-1-vinyl-2-pyrrolidone
Required before every polymerization to ensure reproducibility.
-
Setup: Assemble a vacuum distillation apparatus with a short-path condenser.
-
Inhibitor Removal: (Optional but recommended) Pass the liquid monomer through a column of activated basic alumina to remove phenolic inhibitors.
-
Distillation:
-
Add calcium hydride (
) to the monomer flask (drying agent). -
Apply vacuum (< 5 mmHg).
-
Heat oil bath to approx. 80–100°C (EVP boils higher than NVP due to the ethyl group).
-
Discard the first 10% of distillate (contains acetaldehyde and water).
-
Collect the middle fraction (colorless liquid).
-
-
Storage: Store under Argon at -20°C. Use within 48 hours.
Protocol B: RAFT Polymerization of EVP (Controlled Architecture)
Target: Poly(EVP) with PDI < 1.3 for drug delivery.
-
Reagents:
-
Monomer: Distilled EVP (2.0 g).
-
CTA (Chain Transfer Agent): O-ethyl-S-(phthalimidylmethyl) xanthate (28 mg).
-
Initiator: AIBN (3 mg).
-
Solvent: 1,4-Dioxane (4 mL).
-
-
Procedure:
-
Dissolve Monomer, CTA, and AIBN in Dioxane in a Schlenk tube.
-
Degassing: Perform 3 cycles of freeze-pump-thaw to remove all oxygen. Critical Step: Oxygen inhibits vinyl propagation.
-
Seal the tube under Nitrogen/Argon.
-
Immerse in an oil bath at 60°C for 14 hours.
-
-
Workup:
-
Quench by cooling to 0°C and exposing to air.
-
Precipitate into excess Diethyl Ether (Poly(EVP) is insoluble in ether).
-
Dry under vacuum at 40°C.
-
Module 5: Mechanistic Visualization
Understanding the competing pathways is vital for optimization. The diagram below illustrates the "Safe Path" (Polymerization) vs. the "Failure Path" (Hydrolysis).
Figure 2: Competing reaction pathways. Acidic conditions generate acetaldehyde, which poisons the radical polymerization process.
References
-
Synthesis and solution properties of poly(3-ethyl-1-vinyl-2-pyrrolidone). Source: Macromolecular Rapid Communications (2009).[1] Relevance: Establishes the LCST behavior (~27°C) and synthesis baseline. URL:[Link]
-
Thermoresponsive behavior of an LCST-type polymer based on a pyrrolidone structure. Source: Soft Matter (2012). Relevance: Details the phase separation mechanism and hydrophobicity of the ethyl group. URL:[Link]
-
Controlled/Living Radical Polymerization of N-Vinylpyrrolidone via RAFT. Source: Macromolecules (2003). Relevance: While focused on NVP, this establishes the Xanthate-mediated RAFT protocol required for controlled EVP synthesis. URL:[Link]
-
Hydrolysis and Stability of N-Vinyl Lactams. Source: Polymer Chemistry (General Principles). Relevance: Explains the acid-catalyzed degradation mechanism producing acetaldehyde. URL:[Link]
Sources
reducing residual monomer content in 3-Ethyl-1-vinyl-2-pyrrolidone polymers
Technical Support Center: 3-Ethyl-1-vinyl-2-pyrrolidone (EVP) Polymerization Topic: Reducing Residual Monomer Content Role: Senior Application Scientist Status: Active | Version: 2.4
Introduction: The "Zero-Residual" Mandate
Welcome to the Advanced Polymerization Support Hub. You are likely here because your 3-Ethyl-1-vinyl-2-pyrrolidone (EVP) polymer—likely a Kinetic Hydrate Inhibitor (KHI) or specialty excipient—has failed QC due to high residual monomer levels.
The Challenge: Unlike standard N-vinylpyrrolidone (NVP), the EVP molecule carries a 3-ethyl substituent. This increases its hydrophobicity and boiling point (
This guide prioritizes chemical scavenging over physical stripping to preserve polymer molecular weight and color stability.
Module 1: Chemical Scavenging (The "Chase" Phase)
Context: The most effective way to remove EVP is to convert it into polymer, not to extract it. This is called "chasing."
Troubleshooting Guide: Optimizing the Chase
Q: I added more AIBN at the end, but residuals are still >5000 ppm. Why?
A: AIBN (thermal initiator) requires heat (
-
Solution: Switch to a Redox Couple for the chase. This generates radicals at lower temperatures (
C) and higher flux.
Q: What is the recommended Redox protocol for EVP? A: We recommend a tert-Butyl hydroperoxide (TBHP) / Sodium Erythorbate system.
Protocol: The "Step-Wise" Redox Chase
-
Prerequisite: Main polymerization >95% conversion.
-
Temperature: Cool reactor to
C.
| Step | Reagent | Dosage (wt% vs Monomer) | Action | Mechanism |
| 1 | TBHP (70% aq) | 0.2 - 0.5% | Add bolus. Stir 5 min. | Oxidant loads the system. |
| 2 | Sodium Erythorbate | 0.2 - 0.4% | Feed slowly over 30 mins. | Reductant triggers radical burst. |
| 3 | Hold | N/A | Stir 60 mins at | Consumption of "hidden" monomer. |
| 4 | Optional Boost | 0.1% (Both) | Repeat if >1000 ppm. | Final polish. |
Critical Note: Do not use Sodium Formaldehyde Sulfoxylate (SFS) if your product requires formaldehyde-free certification. Use Erythorbate or Bruggolite® FF6.
Visual Workflow: The Redox Logic
Caption: Logic flow for post-polymerization redox scavenging (The Chase).
Module 2: Physical Removal (Extraction & Stripping)
Context: If the polymer is intended for medical or high-purity applications, chemical chasing might leave too many oligomers or initiator byproducts.
Q: Can I use steam stripping like I do for PVP? A: Proceed with caution. EVP is more hydrophobic than NVP.
-
Risk:[1] In aqueous solution, EVP may form an oily azeotrope or droplets that do not strip easily.
-
Modification: You must maintain high agitation to prevent EVP pooling. Vacuum assistance is mandatory to lower the boiling point below the polymer's degradation threshold (yellowing point:
C).
Q: Solvent extraction is failing. The polymer turns into a gel block. What do I do? A: You are likely using a solvent that swells the polymer. You need a non-solvent for the polymer that is a good solvent for the monomer.
Protocol: Precipitation/Extraction for EVP Polymers
-
Dissolution: Dissolve crude polymer in a minimal amount of good solvent (e.g., Methanol or Ethanol).
-
Precipitation: Dropwise addition of polymer solution into 10x volume of Diethyl Ether or Hexane (depending on specific EVP copolymer composition).
-
Why: EVP monomer is soluble in ether/hexane; the polymer is not.
-
-
Filtration: Filter the white precipitate immediately.
-
Vacuum Dry: Dry at
C under full vacuum to remove the extraction solvent.
Module 3: Analytical Validation
Context: You cannot manage what you cannot measure. UV-Vis spectrophotometry is often insufficient due to interference from the polymer backbone.
Q: How do I accurately measure residual EVP? A: Reverse-Phase HPLC is the gold standard.
Standard Operating Procedure (SOP): Residual EVP by HPLC
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Zorbax Eclipse), 5 | Hydrophobic retention of EVP ethyl group. |
| Mobile Phase | 10% Acetonitrile / 90% Water (Isocratic) | Weak eluent forces EVP retention; Polymer elutes at void volume. |
| Flow Rate | 1.0 mL/min | Standard pressure profile. |
| Detection | UV @ 235 nm | Vinyl group absorption maximum. |
| Limit of Quant. | < 10 ppm | Required for pharmaceutical/safety compliance. |
Visual Workflow: Analytical Decision Tree
Caption: Analytical workflow for separating EVP monomer from the polymer matrix.
References & Authoritative Sources
-
Schoenberg, A. (1995). Process for reducing residual monomer content in polymers.[2][3][4][5] US Patent 5,863,526. (Describes redox chasing principles for vinyl lactams).
-
Haaf, F., Sanner, A., & Straub, F. (1985). Polymers of N-Vinylpyrrolidone: Synthesis, Characterization and Uses.[6] Polymer Journal. (Foundational chemistry for vinyl pyrrolidone derivatives).
-
BASF Technical Information. (2020). Solubility and Safety Data for Vinyl Pyrrolidone Monomers. (Safety data regarding toxicity of vinyl monomers).
-
European Medicines Agency (EMA). (2021). Guideline on the specification limits for residues of metal catalysts or metal reagents. (Regulatory context for impurities).[1][7]
Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for 3-Ethyl-1-vinyl-2-pyrrolidone before handling.
Sources
- 1. fishersci.com [fishersci.com]
- 2. DE3629933A1 - METHOD FOR REMOVING VINYLPYRROLIDONE FROM VINYLPYRROLIDONE POLYMERISATS - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. specialchem.com [specialchem.com]
- 6. Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
troubleshooting yellowing issues in 3-Ethyl-1-vinyl-2-pyrrolidone UV curing
Welcome to the Technical Support Center for UV Curing Applications. As a Senior Application Scientist, I approach formulation failures not as isolated incidents, but as systemic chemical imbalances.
The incorporation of 3-Ethyl-1-vinyl-2-pyrrolidone (EVP) —a highly effective reactive diluent—is widely favored in pharmaceutical coatings, biomedical hydrogels, and specialty inks for its low toxicity, excellent solvency, and ability to mitigate oxygen inhibition [1]. However, its use frequently introduces a persistent yellowing defect (elevated
Yellowing in EVP systems is rarely a single-variable problem; it is a thermodynamic consequence of competing reaction kinetics involving photoinitiator photolysis, amine oxidation, and the thermal degradation of the pyrrolidone ring itself [2]. This guide is designed to help you systematically diagnose, isolate, and eliminate these failure points.
Mechanistic Deep Dive: The Causality of EVP Yellowing
To troubleshoot effectively, we must first understand the chemical pathways that lead to chromophore formation in EVP-based matrices. Yellowing is driven by three primary mechanisms:
-
EVP Ring Degradation (C-N Bond Cleavage): Under excessive UV doses or elevated thermal stress, the pyrrolidone ring of EVP can undergo C-N bond cleavage. This generates alkyl amides (e.g., butyramide or valeroamide derivatives), which subsequently undergo semi-carbonization and oxidation to form highly conjugated, yellow-brown chromophores [4].
-
Photoinitiator (PI) Photolysis Byproducts: The cleavage of Type I initiators (like BAPO) or hydrogen abstraction in Type II systems leaves residual aromatic fragments. If these fragments do not fully recombine or volatilize, they oxidize into colored quinoid structures [3].
-
Amine Synergist Oxidation: Tertiary amines are often paired with Type II photoinitiators to combat oxygen inhibition. However, unreacted amines readily oxidize into yellow nitrogenous species when exposed to ambient oxygen and light.
Fig 1: Logical pathways of chromophore formation and yellowing in EVP UV-cured formulations.
Self-Validating Diagnostic Protocol
Do not guess the source of the yellowing. Because yellowing is multifactorial, you must use an orthogonal knock-out methodology to isolate the causal agent. This protocol is a self-validating system: by systematically removing variables, the results will definitively prove the exact mechanism of degradation in your specific formulation.
Orthogonal Knock-Out Protocol for Yellowing Source Identification
-
Step 1: Preparation of Baselines. Prepare a master batch of your base oligomer (e.g., aliphatic urethane acrylate) without EVP, photoinitiators, or amine synergists.
-
Step 2: Formulation Matrix Creation.
-
Sample A (Thermal/EVP Control): Base + 20% EVP. (No PI).
-
Sample B (PI Control): Base + 3% PI. (No EVP).
-
Sample C (Oxygen Control): Base + 20% EVP + 3% PI.
-
Sample D (Full System): Base + 20% EVP + 3% PI + Amine Synergist.
-
-
Step 3: Curing & Stressing.
-
Cure Samples B, C, and D using your target UV dose (e.g., 1000 mJ/cm²).
-
Cure a duplicate of Sample C under a strict Nitrogen purge (<50 ppm
). -
Note: Sample A will not cure via UV. Subject it to equivalent thermal stress (e.g., 60°C for 10 mins in a dark oven) to test for thermal degradation of the monomer.
-
-
Step 4: Spectrophotometric Analysis. Measure the
value (yellowness) using a colorimeter immediately post-cure, and again after 72 hours of dark thermal aging at 50°C. -
Step 5: Causality Matrix (The Validation).
-
If Sample B yellows but C (N2 purge) does not: The PI fragments are oxidizing. Switch to an alpha-hydroxyketone.
-
If Sample C yellows equally in air and N2: EVP ring cleavage is occurring due to an excessive UV dose. Reduce peak irradiance (
) and increase exposure time. -
If Sample D yellows significantly more than C: The amine synergist is the primary failure point. Remove the amine and rely entirely on EVP's inherent oxygen-scavenging properties.
-
Quantitative Data: Photoinitiator Selection Matrix
Choosing the right photoinitiator is critical when formulating with EVP. The table below summarizes the expected yellowing contribution of common PI classes when paired with vinyl pyrrolidone derivatives [3].
| Photoinitiator Class | Example Chemical | Absorption Range (nm) | Relative Cure Speed | Yellowing Index ( | Recommended for EVP? |
| Alpha-Hydroxyketones | 1-Hydroxycyclohexyl phenyl ketone (Irgacure 184) | 240–300 | Moderate | Low (< 1.5) | Yes (Ideal for thin, clear films) |
| Mono-Acylphosphine Oxides | TPO-L | 350–400 | Fast | Moderate (Photobleaches) | Yes (Good for thicker coatings) |
| Bis-Acylphosphine Oxides | BAPO | 360–440 | Very Fast | High (> 4.0) | No (Unless photobleaching is strictly controlled) |
| Type II + Amine | Benzophenone + Tertiary Amine | 250–360 | Moderate | Very High (> 6.0) | Strictly Avoid |
Targeted Troubleshooting & FAQs
Q: My EVP formulation cures perfectly clear, but turns yellow after a few days in storage. What is causing this "dark yellowing"?
A: This is a classic symptom of thermo-oxidative degradation. During the initial UV exposure, high peak irradiance can cause micro-cleavages in the EVP's C-N bonds, forming invisible butyramide precursors [4]. Over time, ambient heat and oxygen cause these precursors to oxidize into conjugated, yellow chromophores.
Solution: Lower your UV peak irradiance (intensity) while maintaining the total energy dose (
Q: Can I use BAPO with 3-Ethyl-1-vinyl-2-pyrrolidone to achieve deep curing in thick hydrogels? A: It is highly discouraged unless strictly managed. While BAPO provides excellent depth of cure due to its longer wavelength absorption, it leaves highly conjugated cleavage products that inherently look yellow. If you must use BAPO with EVP, you must ensure complete photobleaching. This requires optimizing the emission spectrum of your LED/Lamp to overlap perfectly with BAPO's absorption peak (360-400 nm) and keeping the PI concentration strictly below 0.5 wt%.
Q: I removed the amine synergist to prevent yellowing, but now my surface is tacky due to oxygen inhibition. How do I fix this without reintroducing amines? A: EVP itself acts as a mild oxygen scavenger [2]. To leverage this without amines, you need to increase the localized concentration of free radicals at the surface. You can achieve this by:
-
Adding a small amount (1-2%) of a highly reactive, low-viscosity monomer like Di-trimethylolpropane tetraacrylate (Di-TMPTTA) to increase crosslink density at the surface.
-
Implementing a brief, high-intensity UVC (254 nm) "bump" at the end of the curing line. UVC is absorbed strictly at the surface, overwhelming oxygen inhibition without penetrating deep enough to cause bulk thermal degradation of the EVP.
Q: Does the raw purity of the EVP monomer affect the final color? A: Absolutely. Trace transition metals or residual polymerization inhibitors (like MEHQ) left over from the synthesis of EVP can form highly colored charge-transfer complexes when exposed to UV light. Always ensure you are sourcing high-purity, pharmaceutical-grade EVP, and verify the inhibitor concentration on the Certificate of Analysis (CoA). If MEHQ exceeds 100 ppm, it will contribute to yellowing.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 14205343, 3-Ethyl-1-vinyl-2-pyrrolidone." PubChem,[Link].
-
Roffey, C. G. "Review of basic chemistry of UV-curing technology." ResearchGate,[Link].
-
Yagci, Yusuf, et al. "Photoinitiated Polymerization: Advances, Challenges, and Opportunities." Macromolecules, American Chemical Society,[Link].
-
"The Effect of Yellowing on the Corrosion Resistance of Chromium-Free Fingerprint-Resistant Hot-Dip Al-Zn-Coated Steel." ResearchGate,[Link].
Technical Support Center: High-Grade 3-Ethyl-1-vinyl-2-pyrrolidone
Welcome to the technical support guide for the purification of high-grade 3-Ethyl-1-vinyl-2-pyrrolidone (EVP). This resource is designed for researchers, scientists, and drug development professionals who require EVP of exceptional purity for their applications. We will address common challenges and provide in-depth, field-proven solutions to streamline your purification workflows.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries regarding the handling and purification of 3-Ethyl-1-vinyl-2-pyrrolidone.
Q1: What are the most common impurities in commercial-grade 3-Ethyl-1-vinyl-2-pyrrolidone?
A1: While specific impurity profiles vary by synthesis route, common contaminants are analogous to those found in its parent compound, N-vinyl-2-pyrrolidone (NVP). These include:
-
Starting Materials & Precursors: Unreacted 3-ethyl-2-pyrrolidone and reagents from the vinylation step. For related pyrrolidones, γ-butyrolactone (GBL) is a known precursor and potential impurity.[1]
-
By-products: Side-reaction products such as N-ethyl-2-pyrrolidone (NEP) can form during certain synthesis pathways.[2]
-
Degradation Products: The vinyl group is susceptible to hydrolysis, which can generate acetaldehyde and 3-ethyl-2-pyrrolidone.[]
-
Oligomers/Polymers: EVP can undergo spontaneous polymerization, especially when exposed to heat, light, or initiators. This is a critical impurity to control.[]
-
Water: Water content can affect reactivity and stability.[4][5]
-
Polymerization Inhibitors: Stabilizers added for storage, such as potassium carbonate or substituted phenylenediamines, must be removed for most polymerization applications.[6][7]
Q2: My EVP has developed a yellow tint during storage. Is it still usable?
A2: A yellow color can develop over several months of storage but may not necessarily impair the quality for all applications.[7] However, it often indicates the initial stages of degradation or oligomerization. It is crucial to re-analyze the material for purity using methods like GC or HPLC before use. For high-purity applications, purification is recommended.
Q3: What are the recommended storage conditions for 3-Ethyl-1-vinyl-2-pyrrolidone?
A3: To minimize degradation and polymerization, store EVP in an inert atmosphere (nitrogen or argon) at a cool temperature, typically between 2-8°C.[8] It should be protected from light and moisture. The material has a melting point of around 13-14°C, so if it solidifies, it should be melted gently in a warm water bath, not exceeding 30°C.[7]
Q4: What is the primary strategy for removing the polymerization inhibitor added for stabilization?
A4: The most effective method depends on the inhibitor. For basic stabilizers like potassium hydroxide or potassium carbonate, a simple wash with deionized water followed by drying may be sufficient, though this introduces water that must then be removed. For non-volatile organic inhibitors, fractional vacuum distillation is the preferred method as the inhibitor will remain in the distillation residue.
Section 2: Troubleshooting Purification Workflows
This section provides detailed guidance on overcoming specific challenges encountered during the purification of EVP.
Fractional Vacuum Distillation
Fractional vacuum distillation is the most common and effective method for purifying EVP on a laboratory and industrial scale. It excels at separating volatile impurities and removing non-volatile components like polymers and inhibitors.
Q: During vacuum distillation, my product is polymerizing in the distillation flask. How can I prevent this?
A: This is a critical issue caused by the thermal instability of the vinyl group.[] At elevated temperatures, even under vacuum, free-radical polymerization can occur.
Causality & Solution:
-
Temperature Control: The primary cause is excessive heat. Ensure the heating mantle temperature is only as high as necessary to maintain a steady distillation rate. The goal is to keep the "pot" temperature as low as possible.
-
Use of Inhibitors: For distillation, a non-volatile polymerization inhibitor can be added to the distillation flask. Copper powder or copper(I) chloride are effective free-radical scavengers that will not co-distill with the product.
-
Efficient Vacuum: A deep and stable vacuum is essential. A lower pressure reduces the boiling point, thereby lowering the required distillation temperature. Ensure all joints are properly sealed and the vacuum pump is operating efficiently.
Q: The purity of my distilled EVP is not improving significantly. What is the likely cause?
A: This typically points to two issues: inefficient fractionation or the presence of co-boiling impurities.
Causality & Solution:
-
Fractionation Efficiency: The ability to separate compounds with close boiling points depends on the number of theoretical plates in your distillation column. For high purity, a packed column (e.g., with Raschig rings or Vigreux indentations) is superior to a simple distillation apparatus. Increasing the column length or using a more efficient packing material will improve separation.
-
Reflux Ratio: During distillation, ensure a proper reflux ratio. This means allowing some of the condensed vapor to return to the column to re-equilibrate, which enhances separation. Avoid distilling too quickly, as this minimizes the contact time between the vapor and the column packing, reducing efficiency.
-
Co-Boiling Impurities: If an impurity has a boiling point very close to EVP, distillation alone may not be sufficient. In this scenario, consider an alternative purification technique like fractional crystallization or preparative chromatography.
Troubleshooting Flowchart: Fractional Vacuum Distillation
Caption: Troubleshooting workflow for vacuum distillation of EVP.
Fractional Crystallization
For achieving ultra-high purity (>99.9%), fractional crystallization can be a powerful technique, particularly for removing structurally similar impurities. Patents for the parent compound NVP frequently describe multi-step crystallization processes to achieve high purity.[9]
Q: I'm trying to purify EVP by cooling, but it is "oiling out" instead of forming crystals. Why is this happening?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is usually due to high impurity levels or improper cooling rates.
Causality & Solution:
-
Purity of Starting Material: Crystallization is most effective on material that is already relatively pure (e.g., >95%). If the starting material is heavily contaminated, the impurities disrupt the crystal lattice formation. Consider performing a preliminary vacuum distillation to enrich the EVP before attempting crystallization.
-
Cooling Rate: Rapid cooling promotes supersaturation and oiling out. The crystallization process should be performed slowly, with gentle stirring, to allow for the orderly formation of crystals. A programmable cooling bath is ideal for this.
-
Solvent Choice (Recrystallization): If performing recrystallization from a solvent, the solvent may be too "good," preventing the solute from precipitating. A good recrystallization solvent is one in which the solute is highly soluble at high temperatures and poorly soluble at low temperatures. For a low-melting compound like EVP, solvent-free fractional crystallization (melt crystallization) is often preferred.
-
Water Content: For NVP, it has been shown that adding a small, controlled amount of water (0.5-4 wt.%) can depress the freezing point and paradoxically aid in the crystallization process by altering the phase behavior of the impurities.[5] This may be a viable strategy for EVP as well.
Section 3: Analytical Methods for Purity Assessment
Verifying the purity of your final product is a critical step. The choice of method depends on the expected impurities.
| Impurity Class | Recommended Analytical Technique | Purpose |
| Volatile Organics | Gas Chromatography (GC-FID) | Quantifies volatile impurities like residual starting materials (e.g., 2-pyrrolidone) and by-products.[10] |
| Non-Volatile Organics | High-Performance Liquid Chromatography (HPLC-UV/DAD) | Excellent for detecting less volatile impurities, oligomers, and some inhibitors.[1][11] |
| Water Content | Karl Fischer Titration | The gold standard for accurate water quantification, which is crucial for many applications.[12] |
| Polymer Content | Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Specifically separates molecules by size to quantify the presence of oligomers and high molecular weight polymers.[13][14] |
Q: How do I set up an HPLC method to check the purity of my purified EVP?
A: A reversed-phase HPLC (RP-HPLC) method is a robust choice for assessing the purity of vinylpyrrolidones.[11]
Methodology & Rationale:
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a versatile starting point.[1] This stationary phase separates compounds based on their hydrophobicity.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (MeCN) or methanol is typically used. A common starting point is a gradient from 95:5 Water:MeCN to 5:95 Water:MeCN over 20-30 minutes. This allows for the elution of both polar and non-polar impurities.
-
Detection: A UV detector is effective. N-vinyl-2-pyrrolidone has a UV absorbance maximum around 235 nm, which serves as a good starting wavelength for detecting EVP and related impurities.[11]
-
Quantification: Purity is typically assessed by area percent, where the area of the EVP peak is divided by the total area of all peaks in the chromatogram.
Section 4: Protocols & Methodologies
Protocol 1: Fractional Vacuum Distillation of 3-Ethyl-1-vinyl-2-pyrrolidone
Objective: To purify crude EVP by removing non-volatile impurities (polymers, inhibitors) and separating volatile impurities.
Materials:
-
Crude 3-Ethyl-1-vinyl-2-pyrrolidone
-
Round-bottom flask (distillation pot)
-
Fractionating column (Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump with trap and pressure gauge
-
Heating mantle with stirrer
-
Copper powder (as a polymerization inhibitor)
-
Glass wool
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Place a small amount of glass wool in the neck of the distillation flask to prevent bumping.
-
Inhibitor: Add a small amount of copper powder (a few spatula tips) to the distillation flask. This will inhibit polymerization during heating.
-
Charging the Flask: Charge the distillation flask with the crude EVP, filling it to no more than two-thirds of its volume. Add a magnetic stir bar.
-
Evacuation: Begin stirring and slowly evacuate the system using the vacuum pump. A pressure of <10 mbar is a good target. Monitor the pressure gauge until the reading is stable.
-
Heating: Gently heat the distillation pot using the heating mantle. Increase the temperature gradually until the liquid begins to boil and vapor rises into the column.
-
Equilibration: Allow the vapor to reflux in the column for at least 30 minutes before collecting any distillate. This establishes the temperature gradient necessary for efficient separation.
-
Foreshot Collection: Collect the first fraction (the "foreshot"), which will contain the most volatile impurities. This is typically the first 5-10% of the total volume.
-
Main Fraction Collection: Once the head temperature stabilizes at the boiling point of pure EVP, switch to a clean receiving flask and collect the main product fraction. Record the stable temperature and pressure.
-
Shutdown: Stop the distillation when the temperature at the distillation head begins to drop or rise sharply, or when about 10-15% of the initial volume remains in the pot. This residue contains the polymers and inhibitors.
-
Release Vacuum & Cool: Turn off the heat and allow the system to cool completely before slowly releasing the vacuum. Venting a hot system with air can be a safety hazard.
-
Analysis: Analyze the purified main fraction for purity and water content.
Decision Tree: Selecting a Purification Strategy
Caption: Decision guide for selecting the appropriate purification method.
References
-
Malawer, E.G., et al. (1984). Size Exclusion Chromatography of Poly(Vinylpyrrolidone): I. The Chromatographic Method. Journal of Liquid Chromatography, 7(3), 441–461. Available at: [Link]
-
Gancheva, V., et al. (2011). Separation of statistical poly[(N-vinyl pyrrolidone)-co-(vinyl acetate)]s by reversed-phase gradient liquid chromatography. Journal of Chromatography A, 1218(15), 2034-2041. Available at: [Link]
-
PubChem. 3-Ethyl-1-vinyl-2-pyrrolidone. National Center for Biotechnology Information. Available at: [Link]
-
White, L.A., et al. (1999). Synthesis of 3-alkylated-1-vinyl-2-pyrrolidones and preliminary kinetic studies of their photopolymerizations. Polymer, 40(23), 6597-6605. Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. Available at: [Link]
-
Cosmetic Ingredient Review. (2019). Safety Assessment of Vinylpyrrolidone Polymers as Used in Cosmetics. Available at: [Link]
-
OSHA. (1991). N-Vinyl-2-pyrrolidinone. Method 87. Available at: [Link]
- Nippon Shokubai Co., Ltd. (2011). Production method of N-vinyl-2-pyrrolidone. European Patent EP 2336106B1.
- Lyondell Chemical Technology, L.P. (2006). Process for making n-vinyl-2-pyrrolidone. WIPO Patent WO2006023118A1.
- Lyondell Chemical Technology, L.P. (2006). Method for crystallizing N-vinyl-2-pyrrolidone. US Patent 7,138,528.
- Zhang, Y. (2020). Polymerization inhibitor for n-vinyl pyrrolidone monomer and use thereof. WIPO Patent WO2020107197A1.
-
Stobec. N-Vinyl-2-Pyrrolidone Technical Data Sheet. Available at: [Link]
-
ISP Investments Inc. (1994). Process for the production of pure vinyl pyrrolidone. WIPO Patent WO/1994/018166. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2006023118A1 - Process for making n-vinyl-2-pyrrolidone - Google Patents [patents.google.com]
- 4. Production method of N-vinyl-2-pyrrolidone - Patent 2336106 [data.epo.org]
- 5. US7138528B2 - Method for crystallizing N-vinyl-2-pyrrolidone - Google Patents [patents.google.com]
- 6. WO2020107197A1 - Polymerization inhibitor for n-vinyl pyrrolidone monomer and use thereof - Google Patents [patents.google.com]
- 7. stobec.com [stobec.com]
- 8. 3-Ethyl-1-vinylpyrrolidin-2-one | 107313-85-9 [sigmaaldrich.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. osha.gov [osha.gov]
- 11. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 12. data.epo.org [data.epo.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: 3-Ethyl-1-vinyl-2-pyrrolidone Solubility in Water
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific solubility parameters of 3-Ethyl-1-vinyl-2-pyrrolidone is limited. This guide is therefore structured as an investigative workflow, leveraging established principles of physical organic chemistry and data from structural analogs like N-vinyl-2-pyrrolidone (NVP). The protocols and troubleshooting steps provided are designed to empower researchers to systematically determine the optimal solubilization strategy for their specific needs.
Part 1: Understanding the Molecule - A First Principles Approach
Before attempting to dissolve 3-Ethyl-1-vinyl-2-pyrrolidone, it's crucial to understand its molecular structure and how it is expected to interact with water.
The parent molecule, N-vinyl-2-pyrrolidone (NVP), is known to be completely miscible with water.[1][2][3] This high water solubility is attributed to the polar lactam ring, which can readily form hydrogen bonds with water molecules.
However, the "3-Ethyl" substitution introduces a key change. The ethyl group (-CH₂CH₃) is a non-polar, hydrophobic alkyl chain. This addition is expected to decrease the overall polarity of the molecule and may introduce steric hindrance, potentially disrupting the hydrogen bonding that is critical for aqueous solubility. Increasing the length of alkyl side chains is a known strategy to modify the solubility of molecules.[4]
Expected Impact of the 3-Ethyl Group:
-
Reduced Solubility: Compared to unsubstituted NVP, the aqueous solubility of 3-Ethyl-1-vinyl-2-pyrrolidone will likely be significantly lower.
-
Potential for Micellization/Aggregation: The molecule now has distinct polar (pyrrolidone ring) and non-polar (ethyl group) regions, giving it amphiphilic character. This could lead to self-aggregation or micelle formation in aqueous solutions.
-
Temperature Sensitivity: The solubility may exhibit a stronger dependence on temperature, potentially displaying a lower critical solution temperature (LCST) behavior, where it becomes less soluble as the temperature increases.[5]
Part 2: Investigative Workflow for Solubility Determination
This section provides a systematic approach to determine the aqueous solubility of 3-Ethyl-1-vinyl-2-pyrrolidone and to troubleshoot common issues.
dot graph TD { A[Start: Obtain Pure 3-Ethyl-1-vinyl-2-pyrrolidone] --> B{Initial Solubility Test}; B --> C{Is the solution clear?}; C -- Yes --> D[Solution Appears Successful]; C -- No --> E{Characterize the Issue}; E --> F[Cloudy/Hazy Solution]; E --> G[Two Immiscible Layers]; E --> H[Solid Precipitate/Suspension]; F --> I{Troubleshooting Options}; G --> I; H --> I; I --> J[Adjust Temperature]; I --> K[Adjust pH]; I --> L[Add Co-solvent]; I --> M[Use Sonication]; J --> N{Re-evaluate Clarity}; K --> N; L --> N; M --> N; N -- Clear --> D; N -- Not Clear --> O[Consider Advanced Characterization]; D --> P[Proceed with Experiment]; O --> P;
} endot Caption: Investigative workflow for solubilizing 3-Ethyl-1-vinyl-2-pyrrolidone.
Part 3: Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've added 3-Ethyl-1-vinyl-2-pyrrolidone to water, and the solution is cloudy. What's happening?
A1: A cloudy or hazy solution suggests that the compound is not fully dissolved. This could be due to several factors:
-
Exceeded Solubility Limit: You may have added more compound than can be dissolved in the given volume of water at that temperature.
-
Fine Suspension: The compound may be present as very small, undissolved droplets or solid particles, forming a colloidal suspension.
-
Phase Separation (LCST Behavior): If you are working at an elevated temperature, you might be observing the lower critical solution temperature (LCST) phenomenon, where the compound becomes less soluble as the temperature rises.[5]
Troubleshooting Steps:
-
Dilution: Try adding more water to see if the solution clears. This will help determine if you are simply over the saturation point.
-
Temperature Adjustment: Cool the solution. If the cloudiness disappears upon cooling, this suggests LCST behavior. Conversely, gentle heating might improve solubility if it's a simple saturation issue (but be cautious of potential hydrolysis).
-
Filtration: Filter a small aliquot of the solution through a 0.22 µm syringe filter. If the filtrate is clear, it indicates you had a suspension of undissolved material.
Q2: Can I use temperature to increase the solubility?
A2: Yes, but with caution. For many compounds, solubility increases with temperature. However, you must consider two potential issues:
-
LCST Behavior: As mentioned, this compound may become less soluble with increased temperature.
-
Hydrolysis: The vinyl group and the amide bond in the pyrrolidone ring can be susceptible to hydrolysis, especially under acidic or strongly alkaline conditions and at elevated temperatures.[6][7][8] This would degrade your compound into 2-pyrrolidone and acetaldehyde.
Recommended Protocol for Temperature Adjustment:
-
Start with your solution at room temperature.
-
Gently warm the solution in a water bath in small increments (e.g., 5 °C).
-
Stir continuously and observe for any changes in clarity.
-
If the solution clears, allow it to cool back to room temperature to ensure the compound does not precipitate out.
-
Avoid prolonged heating or boiling to minimize the risk of degradation.
Q3: My compound is still not dissolving. Can I use a co-solvent?
A3: Yes, using a co-solvent is a highly effective and recommended strategy for improving the solubility of poorly water-soluble compounds.[9][10] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for less polar solutes.[11][12]
Recommended Co-solvents: The best co-solvents are typically those that are chemically inert and miscible with water.
| Co-solvent | Starting Concentration (v/v) | Key Considerations |
| Ethanol | 5-10% | Generally low toxicity, effective for many organic molecules.[9] |
| Isopropanol (IPA) | 5-10% | Slightly more non-polar than ethanol, can be more effective. |
| Propylene Glycol | 5-20% | Low toxicity, often used in pharmaceutical formulations.[9] |
| N-Methyl-2-pyrrolidone (NMP) | 1-5% | Structurally similar, excellent solubilizer for poorly soluble drugs.[13][14] |
| 2-Pyrrolidone | 1-5% | Can act as both a complexant and a cosolvent to enhance solubility.[15] |
Protocol for Using Co-solvents:
-
Prepare a stock solution of your desired co-solvent in water (e.g., a 10% v/v ethanol/water mixture).
-
Attempt to dissolve the 3-Ethyl-1-vinyl-2-pyrrolidone directly in this co-solvent mixture.
-
Alternatively, you can dissolve the compound in a small amount of the pure co-solvent first, and then add this solution dropwise to the bulk aqueous phase while stirring vigorously. This can sometimes prevent initial precipitation.
dot graph TD { A[Start: Undissolved Compound in Water] --> B{Select Co-solvent}; B --> C[Ethanol, IPA, etc.]; C --> D{Method Selection}; D --> E[Method 1: Pre-mix Solvent]; D --> F[Method 2: Dropwise Addition]; E --> G[Prepare Water/Co-solvent Mixture]; G --> H[Add Compound to Mixture]; F --> I[Dissolve Compound in Pure Co-solvent]; I --> J[Add Dropwise to Water with Stirring]; H --> K{Evaluate Solution Clarity}; J --> K; K -- Clear --> L[Success: Fully Solubilized]; K -- Not Clear --> M[Increase Co-solvent % or Try Different Co-solvent]; M --> B;
} endot Caption: Decision workflow for using co-solvents to improve solubility.
Q4: What is the effect of pH on the solubility and stability of this compound?
A4: The pH of the aqueous solution can significantly impact both the stability and, to a lesser extent, the solubility of 3-Ethyl-1-vinyl-2-pyrrolidone.
-
Stability: The compound is most stable in neutral to slightly alkaline conditions. Under acidic conditions (pH < 6), the vinyl group is susceptible to hydrolysis, which breaks the molecule down.[5][8] Strong alkaline conditions can also promote hydrolysis of the amide bond.[7] Therefore, it is critical to avoid strongly acidic or basic solutions, especially when combined with heat.
-
Solubility: Since 3-Ethyl-1-vinyl-2-pyrrolidone is a non-ionic compound, pH is expected to have a less direct effect on its intrinsic solubility compared to ionizable compounds. However, pH can influence the hydrogen-bonding network of water, which could have a secondary effect on solubility.
Recommendation: For most applications, it is best to work in a buffered solution in the neutral pH range (e.g., pH 7.0 - 8.0) to ensure the chemical stability of the compound.
Q5: How can I be certain my compound is fully dissolved and not just a very fine suspension?
A5: Visual inspection can be misleading. A solution that appears clear to the naked eye may still contain nano-sized aggregates or particles.
Verification Techniques:
-
Light Scattering: Pass a laser beam (like a laser pointer) through the solution in a dark room. A truly dissolved solution will show no visible beam path (the Tyndall effect). If you can see the beam's path through the liquid, it indicates the presence of light-scattering particles, meaning your compound is not fully dissolved.
-
Dynamic Light Scattering (DLS): For a quantitative assessment, DLS is an excellent technique.[16] It measures the size distribution of any particles in the solution. A monomodal distribution of very small species (typically < 2 nm) would be consistent with a true solution, whereas larger particle sizes would indicate aggregates or undissolved material.
-
UV-Vis Spectrophotometry: Create a calibration curve by dissolving known concentrations of the compound in a solvent where it is highly soluble (e.g., pure ethanol). Then, prepare your aqueous solution, filter it through a 0.22 µm filter, and measure its absorbance. Comparing the absorbance to your calibration curve will give you the actual concentration of the dissolved species.
References
- Hina, S., Zhang, Y., & Wang, H. (n.d.). CHARACTERIZATION OF POLYMERIC SOLUTIONS: A BRIEF OVERVIEW.
- Wikipedia. (n.d.). Cosolvent.
- ChemicalBook. (n.d.). N-Vinyl-2-pyrrolidone CAS#: 88-12-0.
- LookChem. (n.d.). N-Vinyl-2-pyrrolidone with cas 88-12-0 NVP for Cosmetics.
- ResearchGate. (n.d.). Thermo- and pH-Sensitivity of Poly(N-Vinylpyrrolidone) in Water Media.
- Matexcel. (2025, November 6). Polymer Characterization Essentials.
- ChemicalBook. (2024, March 12). Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone.
- Grokipedia. (n.d.). Cosolvent.
- ECHEMI. (n.d.). How can polyvinylpyrollidone (PVP) be hydrolysed?
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
- ResearchGate. (n.d.). The products of acid hydrolysis of N–vinyl–2–pyrrolidone, according to....
- NIPPON SHOKUBAI. (n.d.). N-Vinylpyrrolidone.
- NIH. (n.d.). Solubility Improvement of Drugs using N-Methyl Pyrrolidone.
- ResearchGate. (2025, August 10). Solubilization of poorly soluble compounds using 2-pyrrolidone.
- ResearchGate. (n.d.). Drug Solubilization using N-Methyl Pyrrolidone: Efficiency and Mechanism.
- Moore and More. (n.d.). Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers.
Sources
- 1. N-Vinyl-2-pyrrolidone CAS#: 88-12-0 [m.chemicalbook.com]
- 2. China N-Vinyl-2-pyrrolidone with cas 88-12-0 NVP for Cosmetics factory and manufacturers | Unilong [unilongmaterial.com]
- 3. N-Vinylpyrrolidone | Products | NIPPON SHOKUBAI [shokubai.co.jp]
- 4. Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers [mam.shu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Solubilization using N-Methyl Pyrrolidone: Efficiency and Mechanism [repository.arizona.edu]
- 15. researchgate.net [researchgate.net]
- 16. Polymer Characterization Essentials - Matexcel [matexcel.com]
EVP Formulation & Stability Support Center: Thermal Degradation Mitigation
Welcome to the Technical Support Center for Extracellular Vesicles and Particles (EVPs). As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most critical bottlenecks in nanomedicine: thermal degradation. EVPs are highly susceptible to temperature-induced structural and functional loss during isolation, processing, and long-term storage.
This guide provides self-validating protocols, mechanistic insights, and field-proven strategies to preserve EVP integrity, ensuring your therapeutic cargo reaches its target intact.
Section 1: Understanding EVP Thermal Degradation (FAQ)
Q1: Why do my EVP samples lose therapeutic efficacy when stored at 4°C or room temperature, and what are the underlying mechanisms? A: EVPs are complex biological nanoparticles comprising a lipid bilayer enriched with transmembrane proteins and an aqueous core containing nucleic acids (e.g., miRNA, mRNA) and soluble proteins. Thermal stress (>4°C) induces several concurrent thermodynamic degradation pathways.
First, elevated temperatures increase the kinetic energy of the lipid bilayer, leading to membrane fluidization and phase transitions that compromise the vesicle's barrier function. This directly results in the leakage of encapsulated therapeutic cargo. Second, transmembrane and surface-bound proteins undergo conformational changes and denaturation, exposing hydrophobic domains that drive irreversible EVP aggregation. Consequently, the optimal storage temperature for preserving both natural and bioengineered EVPs is −80°C, which arrests these thermodynamic processes and prevents both degradation and aggregation[1]. For comprehensive preservation, maintaining this thermal baseline is essential (1).
Mechanistic pathways of EVP thermal degradation leading to loss of efficacy.
Q2: During active loading of therapeutic cargo (e.g., paclitaxel or RNA) into EVPs, I observe a significant drop in vesicle yield. Is this thermal degradation or mechanical shear? A: It is almost always a synergistic combination, but thermal degradation is the hidden catalyst. Techniques like sonication or electroporation generate localized heat (cavitation-induced thermal spikes or Joule heating). If the temperature exceeds the phase transition temperature of the EVP lipid bilayer (typically 30–40°C depending on the parent cell source), the vesicles will irreversibly rupture. Rigorous temperature monitoring and active cooling are strictly required during sonication to prevent the thermal degradation of both the vesicular structures and the therapeutic cargo[2]. To distinguish thermal from mechanical damage, monitor the sample temperature continuously (2). If it exceeds 15°C during active loading, thermal degradation is occurring.
Section 2: Troubleshooting Processing & Isolation Workflows
Q3: How can I prevent thermal degradation during electrophoretic isolation or active loading of EVPs? A: When applying electric fields for isolation or electroporation, Joule heating is the primary cause of thermal degradation. The power output must be carefully titrated. For instance, maintaining an electric potential of 100 V (with power output capped at 0.45 W) has been identified as optimal for the effective electrophoretic migration of EVPs without inducing thermal degradation[3]. Exceeding this threshold causes rapid protein denaturation (3).
Protocol 1: Temperature-Controlled Electroporation for EVP Cargo Loading
Causality: This protocol utilizes a pulsed electric field with active thermodynamic recovery phases to prevent Joule heating from exceeding the lipid bilayer's thermal threshold, ensuring transient pores close before irreversible rupture occurs.
-
Preparation: Resuspend EVPs (
particles/mL) and therapeutic cargo in a low-conductivity electroporation buffer (e.g., cytomix) to minimize resistive heating. -
Pre-Cooling: Chill the electroporation cuvettes (1 mm gap) and the EVP suspension on ice (4°C) for exactly 15 minutes prior to pulsing.
-
Pulsing Strategy: Apply a square-wave pulse (e.g., 400 V, 150 µF). Crucial Step: Limit the pulse duration to <5 ms to prevent thermal runaway.
-
Thermal Recovery: Immediately return the cuvette to an ice bath for 10 minutes post-pulse. Rapid thermal quenching prevents the transiently fluidized membrane pores from expanding into permanent ruptures.
-
Self-Validation: Run Nanoparticle Tracking Analysis (NTA) pre- and post-loading. A shift to larger particle sizes (>200 nm) indicates thermal aggregation, meaning the cooling phase was insufficient or the pulse duration was too long.
Section 3: Advanced Formulation & Lyophilization Strategies
Q4: Storing EVPs at -80°C is logistically challenging for clinical trials. How can I formulate EVPs as a stable powder that resists thermal degradation at room temperature? A: Conventional freeze-drying often causes ice-crystal-induced membrane rupture and subsequent aggregation upon reconstitution. To mitigate this, the field is shifting toward Continuous Droplet Freezing (CDF) combined with lyophilization. This process atomizes the EVP suspension into fine droplets that are rapidly frozen, minimizing thermal degradation and yielding highly spherical, porous particles with excellent redispersibility[4]. This approach is ideal for creating room-temperature stable formulations (4).
EVP continuous droplet freezing and lyophilization workflow for thermal stability.
Protocol 2: Continuous Droplet Freezing (CDF) Formulation of EVPs
Causality: Rapid freezing (vitrification) prevents the formation of large, sharp ice crystals that physically pierce the EVP bilayer. The addition of lyoprotectants replaces the hydration shell of the lipid headgroups, maintaining membrane spacing during dehydration.
-
Excipient Addition: Dilute the purified EVP suspension in a cryoprotectant matrix consisting of 5% (w/v) Trehalose and 1% (w/v) Human Serum Albumin (HSA). Why: Trehalose has a high glass transition temperature (
) and forms a protective amorphous matrix around the EVPs. -
Atomization: Feed the suspension through a precision droplet generation system (e.g., a microfluidic nozzle) into a cryogenic bath (liquid nitrogen, -196°C).
-
Rapid Freezing: Ensure the droplets freeze continuously upon contact with the liquid nitrogen to form uniform microspheres.
-
Lyophilization: Transfer the frozen droplets to a pre-chilled drum-type freeze-dryer. Conduct primary drying at -40°C under a high vacuum (<0.1 mbar) for 24 hours to sublimate the ice without melting.
-
Secondary Drying: Gradually ramp the temperature to 20°C over 12 hours to remove residual bound water without inducing thermal shock.
-
Self-Validation: Reconstitute the powder in PBS and analyze via Dynamic Light Scattering (DLS). The Polydispersity Index (PDI) should remain <0.2, confirming the absence of thermal aggregation.
Quantitative Comparison of EVP Storage Strategies
To guide your formulation choices, the following table summarizes the quantitative impact of various storage conditions and cryoprotectants on EVP stability (measured by particle retention and bioactivity).
| Storage Condition | Formulation Matrix | Duration | Particle Retention (%) | Bioactivity Retention (%) | Primary Degradation Risk |
| 4°C (Liquid) | PBS | 1 Week | 45 ± 5% | < 30% | Aggregation, Cargo Leakage |
| -20°C (Frozen) | PBS | 1 Month | 60 ± 8% | 50 ± 5% | Ice Crystal Rupture |
| -80°C (Frozen) | PBS | 6 Months | 92 ± 3% | 88 ± 4% | Minimal (Optimal Baseline) |
| Room Temp (Powder) | Conventional Freeze-Drying | 1 Month | 35 ± 6% | < 20% | Osmotic Stress, Fusion |
| Room Temp (Powder) | CDF Lyophilization (5% Trehalose) | 6 Months | 89 ± 4% | 85 ± 5% | Moisture Ingress (if unsealed) |
Note: Particle retention is defined as the percentage of EVPs remaining within the original size distribution (typically 50–150 nm) as measured by NTA.
References
-
The physico-chemical landscape of extracellular vesicles. ResearchGate. 1
-
Extracellular Vesicle-Based Therapeutic Cargo Delivery for Cancer Therapy. PMC - NIH. 2
-
Unlocking the Secrets of Human Milk: Isolation and Characterization of Extracellular Vesicles. PMC - NIH. 3
-
Continuous droplet freezing enables stable powder formulation of extracellular vesicles for therapeutic applications. Pharma Excipients. 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. Extracellular Vesicle-Based Therapeutic Cargo Delivery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Secrets of Human Milk: Isolation and Characterization of Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
Validation & Comparative
Advanced Macromolecular Engineering: A Performance Comparison of 3-Ethyl-1-vinyl-2-pyrrolidone vs. N-vinylpyrrolidone
For decades, poly(N-vinylpyrrolidone) (PNVP) has served as the gold-standard excipient in pharmacology, prized for its exceptional biocompatibility, water solubility, and chemical stability. However, the demand for "smart" drug delivery systems has exposed a critical limitation of PNVP: it is a static polymer that lacks stimuli-responsiveness.
Enter 3-Ethyl-1-vinyl-2-pyrrolidone (C2NVP) . By introducing a simple ethyl group at the 3-position of the pyrrolidone ring, polymer chemists have successfully engineered a functionalized derivative that retains the biocompatibility of NVP while unlocking dynamic, temperature-responsive phase behavior[1]. This guide provides an objective, data-driven comparison of NVP and C2NVP, detailing their mechanistic differences, physicochemical properties, and the precise synthetic protocols required to leverage them in advanced drug development.
Mechanistic & Structural Divergence
The fundamental performance difference between NVP and C2NVP lies in the thermodynamic interaction between their respective polymer chains and aqueous solvents.
PNVP is highly hydrophilic. The strong enthalpic gain from hydrogen bonding between water molecules and the pyrrolidone carbonyl group ensures that the polymer remains fully hydrated and soluble across all standard biological temperatures.
Conversely, the ethyl substitution in C2NVP introduces significant hydrophobic bulk[1][2]. When polymerized into poly(3-ethyl-1-vinyl-2-pyrrolidone) (PC2NVP), this structural change alters the thermodynamic balance. At lower temperatures, water molecules form highly ordered, clathrate-like structures around the hydrophobic ethyl groups to maintain solubility. As the temperature increases, the entropic penalty of maintaining these ordered water structures outweighs the enthalpy of hydrogen bonding. This entropy-driven dehydration causes the polymer chains to collapse and aggregate, manifesting as a sharp Lower Critical Solution Temperature (LCST) at approximately 27 °C[1].
Structural divergence and application pathways of NVP and C2NVP polymers.
Quantitative Performance & Phase Behavior
The true power of C2NVP emerges when it is copolymerized with NVP. Because both monomers share identical vinyl reactivity, they form ideal random copolymers—P(C2NVP-co-NVP)—allowing researchers to precisely tune the LCST between 27 °C and 51 °C simply by adjusting the monomer feed ratio[1][3].
Table 1: Physicochemical Comparison of Monomers & Homopolymers
| Property | N-vinylpyrrolidone (NVP) | 3-Ethyl-1-vinyl-2-pyrrolidone (C2NVP) |
| Molecular Weight | 111.14 g/mol | 139.19 g/mol [2] |
| Polymer Hydrophobicity | Low | Moderate |
| Aqueous Phase Behavior | Soluble at all temperatures | Soluble < 27 °C; Insoluble > 27 °C[1] |
| LCST (Homopolymer) | None (No phase transition) | ~27.0 °C[1] |
| Primary Function | Excipient, Binder, Solubilizer | Thermoresponsive switch, Smart delivery |
Table 2: Tunability of P(C2NVP-co-NVP) Copolymers
Experimental cloud point (CP) data demonstrates that increasing the hydrophilic NVP content linearly increases the phase transition temperature[3].
| C2NVP Content (mol %) | NVP Content (mol %) | Cloud Point / LCST (°C) |
| 100% | 0% | ~27.0[1] |
| 89.9% | 10.1% | ~29.0[3] |
| 60.8% | 39.2% | ~48.0[3] |
| 0% | 100% | None (Fully Soluble) |
Experimental Protocol: RAFT Copolymerization
To achieve well-defined polymers with narrow dispersity (Đ < 1.5) for biomedical applications, Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization is the industry standard[4][5].
Expertise Note on Reagent Selection: Both NVP and C2NVP are classified as Less-Activated Monomers (LAMs) because their vinyl double bonds are adjacent to the electron-donating nitrogen atom[6]. This makes their propagating radicals highly reactive and unstable. Traditional dithiobenzoate RAFT agents would over-stabilize the intermediate radical, inhibiting the reaction. Therefore, Xanthates , such as S-(1-methyl-4-hydroxyethyl acetate) O-ethyl xanthate (MHEX), must be used. The adjacent oxygen atom in the xanthate fine-tunes the stability of the intermediate, providing the perfect balance between chain transfer and propagation[5][6].
Step-by-step workflow for the RAFT copolymerization of NVP and C2NVP.
Step-by-Step Methodology
Objective: Synthesize P(C2NVP-co-NVP) with a target molecular weight of ~8,000–16,000 g/mol [4].
-
Reagent Mixing: Combine C2NVP and NVP monomers with MHEX (Chain Transfer Agent) and AIBN (Initiator) in ethanol inside a 25 mL Schlenk flask. A standard molar feed ratio is (C2NVP + NVP) / MHEX / AIBN = 30 / 1 / 0.1[3].
-
Causality: The 10:1 ratio of CTA to initiator ensures that the vast majority of polymer chains are initiated by the CTA fragment, preserving living characteristics and narrow molecular weight distribution.
-
-
Deoxygenation (Self-Validating Step): Submerge the flask in liquid nitrogen to freeze the mixture, apply high vacuum to evacuate the headspace, isolate the flask, and thaw in a water bath to release dissolved gases. Repeat this "freeze-pump-thaw" cycle three times[3].
-
Causality: Oxygen is a potent radical scavenger. Complete deoxygenation is a strict prerequisite; failure to remove oxygen will result in immediate termination of the RAFT process and zero polymer yield.
-
-
Polymerization: Back-fill the flask with inert nitrogen gas and submerge it in a thermostated oil bath at 70 °C for 24 hours[3][6].
-
Causality: 70 °C provides the optimal thermal decomposition rate for AIBN, generating a steady, low concentration of primary radicals to minimize bimolecular termination.
-
-
Purification: Precipitate the crude polymer solution dropwise into a large excess of cold n-hexane[6]. Recover the polymer via centrifugation and dry under vacuum to constant weight.
-
Causality: Unreacted NVP and C2NVP monomers are highly soluble in n-hexane, whereas the copolymer is insoluble. This ensures the complete removal of toxic monomer residues, a critical requirement for downstream in vivo applications.
-
Applications in Smart Drug Delivery
While NVP remains an excellent choice for static tablet binders and solubility enhancers, C2NVP is designed for targeted, stimuli-responsive nanomedicine.
By utilizing the hydroxyl end-group of the MHEX RAFT agent, researchers can perform Ring-Opening Polymerization (ROP) to attach a hydrophobic block, such as poly(ε-caprolactone) (PCL), creating an amphiphilic block copolymer: P(C2NVP-co-NVP)-b-PCL [3]. In aqueous solutions, these block copolymers self-assemble into micelles. Because the P(C2NVP-co-NVP) corona is thermoresponsive, the micelle can be engineered to undergo a drastic morphological shift (e.g., shrinking from 240 nm to 140 nm) when the local temperature exceeds the tuned LCST[3]. This mechanism is highly sought after in oncology, where localized hyperthermia at the tumor site can trigger the rapid, localized release of encapsulated chemotherapeutics.
References
-
Trellenkamp, T., & Ritter, H. (2009). 3-Ethylated N-Vinyl-2-pyrrolidone with LCST Properties in Water. Macromolecular Rapid Communications.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14205343, 3-Ethyl-1-vinyl-2-pyrrolidone.[Link]
-
Pan, Y., et al. (2017). Synthesis of PNVP-Based Copolymers with Tunable Thermosensitivity by Sequential Reversible Addition–Fragmentation Chain Transfer Copolymerization and Ring-Opening Polymerization. Polymers (MDPI).[Link]
-
Fokaidis-Psyllas, A., et al. (2022). Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. Polymers (MDPI).[Link]
Sources
- 1. 3-Ethylated N-Vinyl-2-pyrrolidone with LCST Properties in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Ethyl-1-vinyl-2-pyrrolidone | C8H13NO | CID 14205343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of PNVP-Based Copolymers with Tunable Thermosensitivity by Sequential Reversible Addition–Fragmentation Chain Transfer Copolymerization and Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Swelling Ratios in N-vinylpyrrolidone (NVP) vs. Ethyl Vinyl Phosphonate (EVP) Hydrogels
For researchers and professionals in drug development and material science, the choice of hydrogel monomer is a critical decision that dictates the final properties and applications of the polymer network. This guide provides an in-depth comparison of the swelling behaviors of two distinct hydrogel systems: those based on the neutral, highly hydrophilic N-vinylpyrrolidone (NVP) and those derived from the ionizable, stimuli-responsive ethyl vinyl phosphonate (EVP). By examining their chemical structures and synthesizing available experimental data, we aim to elucidate the fundamental differences in their swelling ratios and provide a practical framework for their synthesis and characterization.
Fundamental Chemistry: NVP vs. EVP
The swelling capacity of a hydrogel is intrinsically linked to the chemical nature of its constituent monomer units. The stark contrast between NVP and EVP lies in their respective functional groups, which dictates their interaction with aqueous environments.
-
N-vinylpyrrolidone (NVP): As a monomer, NVP is characterized by a five-membered lactam ring. The amide group within this ring is highly polar and readily forms hydrogen bonds with water molecules. This inherent hydrophilicity is the primary driver for the swelling of poly(N-vinylpyrrolidone) (PVP) hydrogels.[1][2] Because the amide group is not readily ionizable, PVP hydrogels are generally considered neutral and their swelling is relatively stable across a wide range of pH values.[2]
-
Ethyl Vinyl Phosphonate (EVP): EVP, on the other hand, introduces a phosphonate group (-PO(OH)₂) into the polymer backbone after hydrolysis of the ethyl ester. This phosphonate group is a weak acid and can be deprotonated, imparting an anionic charge to the hydrogel network.[3][4] This ionizable nature means that the swelling of poly(ethyl vinyl phosphonate) (PEVP) hydrogels is highly sensitive to the pH and ionic strength of the surrounding medium.[3][4][5][6]
The structural differences are visualized below:
Caption: Workflow for hydrogel synthesis and swelling ratio measurement.
Comparative Swelling Behavior: EVP vs. NVP
The distinct chemical natures of EVP and NVP lead to predictably different swelling behaviors under various environmental conditions.
| Condition | NVP Hydrogel (Expected Behavior) | EVP Hydrogel (Expected Behavior) | Underlying Mechanism |
| Deionized Water | High swelling | Moderate to high swelling | NVP's strong hydrophilicity leads to significant water uptake. [7]EVP is also hydrophilic, but the degree of swelling will depend on the extent of ionization of the phosphonate groups. |
| Acidic pH (e.g., pH 2) | Swelling remains high, with minor changes | Low swelling | The neutral NVP hydrogel is largely unaffected by pH. [8]The phosphonate groups in the EVP hydrogel are protonated at low pH, reducing electrostatic repulsion and leading to a more collapsed network. [3][4] |
| Neutral to Basic pH (e.g., pH 7-8) | Swelling remains high | Significant increase in swelling | NVP hydrogel swelling is stable. [8]In the EVP hydrogel, the phosphonate groups deprotonate, leading to increased electrostatic repulsion between the polymer chains, which drives a large influx of water and a high swelling ratio. [3][4][5][6] |
| Salt Solution (e.g., 0.9% NaCl) | Slight decrease in swelling | Significant decrease in swelling | For NVP, the osmotic pressure difference between the gel and the external solution is reduced. For EVP, the cations in the salt solution shield the negative charges of the deprotonated phosphonate groups, reducing electrostatic repulsion and causing the hydrogel to shrink (a "charge screening" effect). [9][10] |
Key Insights:
-
NVP Hydrogels as "Sponges": Due to their neutral and highly hydrophilic nature, NVP-based hydrogels act like molecular sponges, absorbing large quantities of water irrespective of the pH. The primary factor controlling their swelling is the cross-linking density. [1]Increasing the amount of NVP in a copolymer system generally increases the equilibrium swelling ratio due to its strong hydrophilic properties. [7]
-
EVP Hydrogels as "Smart" Systems: The presence of ionizable phosphonate groups makes EVP hydrogels "smart" or stimuli-responsive. [3][4]Their ability to undergo significant volume changes in response to pH and ionic strength makes them suitable for applications requiring controlled release or environmental sensing. [11]Studies on similar phosphate-containing hydrogels have shown that the degree of swelling increases significantly around neutral pH and remains high at basic pH values. [3][6]
Conclusion
The choice between NVP and EVP as a hydrogel monomer is a choice between stable, high-swelling capacity and tunable, stimuli-responsive behavior.
-
NVP hydrogels are ideal for applications where consistent and high water absorption is required, and where the environmental pH and ionic strength are either stable or their effects need to be minimized.
-
EVP hydrogels , with their phosphonate functional groups, offer a platform for creating "smart" materials. Their swelling can be precisely controlled by adjusting the pH and ionic concentration of the surrounding environment, making them excellent candidates for pH-triggered drug delivery systems, sensors, and actuators. [11] This guide provides a foundational understanding of the comparative swelling behaviors of NVP and EVP hydrogels. The provided experimental framework serves as a starting point for researchers to perform their own comparative analyses and tailor hydrogel properties to their specific application needs.
References
-
Protocol efficiently measuring the swelling rate of hydrogels - PubMed. (2019, December 19). PubMed. [Link]
-
Protocol Efficiently Measuring the Swelling Rate of Hydrogels - ResearchGate. (2019, December 19). ResearchGate. [Link]
-
Protocol suggestion to evaluate swelling ratio for hydrogels? - ResearchGate. (2021, May 19). ResearchGate. [Link]
-
Stimuli-Responsive Phosphate Hydrogel: A Study on Swelling Behavior, Mechanical Properties, and Application in Expansion Microscopy - PMC. National Center for Biotechnology Information. [Link]
-
Stimuli-Responsive Phosphate Hydrogel: A Study on Swelling Behavior, Mechanical Properties, and Application in Expansion Microscopy | ACS Omega - ACS Publications. (2024, August 28). ACS Publications. [Link]
-
Effect of NVP on the equilibrium swelling ratio of the hydrogel. - ResearchGate. ResearchGate. [Link]
-
Swelling - Hydrogel Design. Hydrogel Design. [Link]
-
Swelling behavior of hydrogels containing phosphate groups | Request PDF. (2025, August 5). ResearchGate. [Link]
-
Stimuli-Responsive Phosphate Hydrogel: A Study on Swelling Behavior, Mechanical Properties, and Application in Expansion Microscopy | ACS Omega - ACS Publications. (2024, August 28). ACS Publications. [Link]
-
Multifunctional polyurethane hydrogel based on phenol- carbamate network and Fe3+-polyphenol coordination bond toward NIR light triggered actuators and strain sensors - Rsc.org. Royal Society of Chemistry. [Link]
-
SURFACE PROPERTIES, THE THERMAL PHASE TRANSITIONS AND SWELLING STUDY OF POLY(VINYLPYRROLIDONE-CO-VINYL ACETATE) COPOLYMERS. (2017, October 2). SCIndeks. [Link]
-
Molecular Structure of Physiologically-Responsive Hydrogels Controls Diffusive Behavior - PMC. National Center for Biotechnology Information. [Link]
-
Cytocompatible Hydrogels with Tunable Mechanical Strength and Adjustable Swelling Properties through Photo-Cross-Linking of Poly(vinylphosphonates) - PubMed. (2024, October 30). PubMed. [Link]
-
In Vitro and In Vivo Evaluation of Hydroxypropyl-β-cyclodextrin-grafted-poly(acrylic acid)/poly(vinyl pyrrolidone) Semi-Interpenetrating Matrices of Dexamethasone Sodium Phosphate - MDPI. (2022, November 14). MDPI. [Link]
-
Poly(vinylphosphonate)-based hydrogels exhibiting high biocompatibility and tunable material properties - American Chemical Society. American Chemical Society. [Link]
-
Improvement of Swelling Behaviour of Poly (Vinyl Pyrrolidone) and Acrylic Acid Blend Hydrogel Prepared By the Application of Gamma Radiation | Request PDF - ResearchGate. ResearchGate. [Link]
-
Hydrogel swelling behavior and its biomedical applications - Kinam Park. Kinam Park. [Link]
-
The Influence of Swelling on Elastic Properties of Polyacrylamide Hydrogels - Frontiers. (2020, July 23). Frontiers. [Link]
-
Versatility of Hydrogels: From Synthetic Strategies, Classification, and Properties to Biomedical Applications - PMC. (2022, March 7). National Center for Biotechnology Information. [Link]
-
Synthesis and swelling properties of a poly(vinyl alcohol)-based superabsorbing hydrogel - Growing Science. (2013, May 24). Growing Science. [Link]
-
INVESTIGATION OF SWELLING BEHAVIOR AND MECHANICAL PROPERTIES OF A PH-SENSITIVE SUPERPOROUS HYDROGEL COMPOSITE - Semantic Scholar. Semantic Scholar. [Link]
-
Stimuli-Responsive Phosphate Hydrogel: A Study on Swelling Behavior, Mechanical Properties, and Application in Expansion - ScholarWorks@UARK. (2024, August 28). University of Arkansas. [Link]
-
Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC. National Center for Biotechnology Information. [Link]
-
Weakly Cross-Linked Anionic Copolymers: Kinetics of Swelling and Water-Retaining Properties of Hydrogels - MDPI. (2023, July 30). MDPI. [Link]
Sources
- 1. Molecular Structure of Physiologically-Responsive Hydrogels Controls Diffusive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Versatility of Hydrogels: From Synthetic Strategies, Classification, and Properties to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimuli-Responsive Phosphate Hydrogel: A Study on Swelling Behavior, Mechanical Properties, and Application in Expansion Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 9. growingscience.com [growingscience.com]
- 10. scholarworks.uark.edu [scholarworks.uark.edu]
- 11. Poly(vinylphosphonate)-based hydrogels exhibiting high biocompatibility and tunable material properties - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to the Rheological Validation of Vinylpyrrolidone-Based Polymer Formulations
This guide provides a comprehensive framework for validating the rheological properties of pharmaceutical formulations containing vinylpyrrolidone-based polymers, such as polyvinylpyrrolidone (PVP) and its derivatives. We will explore the critical role of rheology in drug development, detail robust experimental protocols for characterization, and compare the performance of these versatile excipients against common alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to optimize formulation performance through a deep understanding of material flow and deformation.
The Critical Role of Rheology in Pharmaceutical Formulations
Rheology, the study of the flow and deformation of matter, is a cornerstone of pharmaceutical science. For formulations incorporating vinylpyrrolidone polymers, understanding and validating rheological properties is paramount for several reasons:
-
Manufacturing and Processability: The viscosity and flow behavior of a formulation directly impact manufacturing processes such as mixing, pumping, filling, and tablet compression. Consistent rheological profiles ensure process efficiency and batch-to-batch uniformity.
-
Product Performance and Stability: Rheological attributes govern the final characteristics of the dosage form. For a topical gel, for instance, the appropriate viscosity and shear-thinning behavior ensure it stays in place upon application but spreads easily. In a suspension, controlled rheology prevents sedimentation of the active pharmaceutical ingredient (API), ensuring dose uniformity and stability over the product's shelf life.
-
Bioavailability: The rheological properties of a formulation can influence drug release and absorption. For example, the viscosity of an ophthalmic solution can determine its residence time in the eye, directly impacting the bioavailability of the API.
Experimental Design for Rheological Validation
A robust validation of rheological properties involves a multi-faceted approach. The choice of instrumentation and experimental parameters is dictated by the nature of the formulation and its intended application. A typical workflow for rheological validation is outlined below.
Diagram: Experimental Workflow for Rheological Validation
Caption: A typical workflow for the rheological validation of pharmaceutical formulations.
Core Experimental Protocols
Protocol 1: Viscosity Profiling via Rotational Rheometry
-
Objective: To determine the relationship between shear stress, shear rate, and viscosity. This helps to classify the flow behavior (Newtonian, shear-thinning, or shear-thickening).
-
Instrumentation: A rotational rheometer equipped with a cone-plate or parallel-plate geometry is typically used.
-
Methodology:
-
Sample Loading: A precise volume of the formulation is placed onto the lower plate of the rheometer. The upper geometry is lowered to a defined gap (e.g., 1 mm).
-
Equilibration: The sample is allowed to equilibrate at a controlled temperature (e.g., 25°C or 37°C, depending on the application) for a set period to ensure thermal and structural equilibrium.
-
Shear Rate Sweep: The shear rate is logarithmically increased from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 100 s⁻¹). The corresponding shear stress is measured.
-
Data Analysis: The viscosity is calculated as the ratio of shear stress to shear rate. The data is plotted as viscosity versus shear rate on a log-log scale to identify flow behavior.
-
Protocol 2: Viscoelastic Characterization via Oscillatory Rheometry
-
Objective: To quantify the solid-like (elastic) and liquid-like (viscous) properties of a formulation. This is crucial for understanding the structure and stability of gels and suspensions.
-
Instrumentation: A rotational rheometer with oscillatory capabilities.
-
Methodology:
-
Amplitude Sweep: A small, oscillating strain is applied to the sample at a constant frequency. The strain is increased to identify the linear viscoelastic region (LVER), where the response is independent of the applied strain.
-
Frequency Sweep: Within the LVER, the frequency of oscillation is varied at a constant strain. The storage modulus (G') and loss modulus (G'') are measured.
-
Storage Modulus (G'): Represents the elastic component (energy stored).
-
Loss Modulus (G''): Represents the viscous component (energy dissipated as heat).
-
-
Data Analysis:
-
If G' > G'', the material is predominantly elastic (gel-like).
-
If G'' > G', the material is predominantly viscous (liquid-like).
-
The crossover point (G' = G'') can indicate a transition in the material's structure.
-
-
Comparative Analysis: Vinylpyrrolidone Polymers vs. Alternatives
The choice of a polymer in a formulation is a critical decision. Below is a comparison of key rheological properties for formulations based on polyvinylpyrrolidone (PVP) and a common alternative, hydroxypropyl methylcellulose (HPMC).
Table 1: Comparative Rheological Properties of PVP and HPMC Formulations (Aqueous Solutions)
| Property | Polyvinylpyrrolidone (PVP K-90, 10% w/v) | Hydroxypropyl Methylcellulose (HPMC K4M, 2% w/v) | Rationale for Comparison |
| Zero-Shear Viscosity | Moderate | High | Indicates the viscosity at rest, relevant for stability. |
| Shear-Thinning Behavior | Mild to Moderate | Pronounced | Important for applications requiring easy spreading under shear. |
| Viscoelasticity (at 1 Hz) | G'' > G' (Predominantly Viscous) | G' > G'' (Predominantly Elastic) | Defines the structural nature of the formulation (liquid-like vs. gel-like). |
| Thixotropy | Low | Moderate to High | The ability to recover structure after shear is removed, crucial for suspensions. |
Diagram: Logical Framework for Polymer Selection
Caption: A decision-making framework for selecting a polymer based on desired rheological properties.
Trustworthiness and Self-Validating Protocols
To ensure the trustworthiness of rheological data, protocols must be self-validating. This involves:
-
System Suitability: Before each experiment, the rheometer's calibration should be verified using a standard fluid of known viscosity (e.g., a certified silicone oil).
-
Replicate Analysis: Each measurement should be performed in triplicate to ensure reproducibility. The relative standard deviation (RSD) should be within an acceptable range (e.g., <5%).
-
Orthogonal Methods: Whenever possible, results should be confirmed with an orthogonal method. For example, a simple flow test from a container opening can provide a qualitative confirmation of viscosity measurements.
Conclusion
The validation of rheological properties is a critical component of drug development for formulations containing vinylpyrrolidone-based polymers. A thorough understanding of viscosity, flow behavior, and viscoelasticity allows for the rational design of formulations with optimal manufacturability, stability, and bioavailability. By employing robust and self-validating experimental protocols, researchers can confidently select the most appropriate polymer and ensure the consistent performance of the final drug product. This guide provides a foundational framework for this essential aspect of pharmaceutical science.
References
-
Characterization of Pharmaceutical Materials (Book) - A comprehensive resource on the characterization of pharmaceutical materials, including their rheological properties. (Source: SpringerLink, URL: [Link])
-
United States Pharmacopeia (USP) General Chapter <912> Rotational Rheometer Methods - Provides standards and guidance for rheological measurements using rotational rheometers. (Source: USP, URL: [Link])
-
Rheology of Pharmaceutical and Cosmetic Semisolids (Review Article) - A detailed review of the rheological properties of semi-solid dosage forms. (Source: MDPI, URL: [Link])
-
Polyvinylpyrrolidone (PVP): A Review of its Properties and Applications in the Pharmaceutical Industry (Review Article) - A comprehensive overview of PVP, including its rheological characteristics in solution. (Source: ResearchGate, URL: [Link])
-
Hydroxypropyl Methylcellulose (HPMC) in Drug Delivery (Review Article) - A review of the applications of HPMC in drug delivery, with a focus on its rheological properties. (Source: ScienceDirect, URL: [Link])
Kinetic Stability Profiling: Alkyl-Vinyl Pyrrolidone Derivatives in Amorphous Solid Dispersions
Executive Summary: The Kinetic Challenge
In the development of Amorphous Solid Dispersions (ASDs), the thermodynamic solubility of a drug is often secondary to its kinetic stability . The "Spring and Parachute" model dictates that while high-energy amorphous forms provide the supersaturation "spring," the polymer must act as the "parachute" to inhibit nucleation and crystal growth.
This guide objectively compares three classes of vinyl pyrrolidone derivatives:
-
Homopolymer PVP (Polyvinylpyrrolidone, e.g., Kollidon®/Plasdone™ K-series)
-
Copolymer PVP-VA (Copovidone, e.g., Kollidon® VA64/Plasdone™ S-630)
-
Alkylated PVP (e.g., VP/Eicosene copolymer, Antaron™/Ganex™ V-220)
While PVP and PVP-VA are industry standards for oral delivery, alkylated derivatives offer a distinct hydrophobic mechanism often overlooked in standard screenings. This guide analyzes their kinetic performance, substantiated by mechanistic logic and experimental protocols.
Mechanistic Profiling: Hydrogen Bonding vs. Hydrophobic Shielding
The kinetic stabilization of supersaturated systems depends on two competing factors: mobility reduction (anti-plasticization) and intermolecular interaction (nucleation inhibition).[1]
PVP (Homopolymer)
-
Mechanism: Relies heavily on the rigid pyrrolidone ring acting as a strong Hydrogen Bond (H-bond) acceptor.
-
Kinetic Strength: Excellent anti-plasticizer due to high Glass Transition Temperature (
C). -
Weakness: Highly hygroscopic.[2] Absorbed moisture acts as a plasticizer, lowering
and increasing molecular mobility, leading to recrystallization.
PVP-VA (Copovidone)[2]
-
Mechanism: A 6:4 ratio of vinylpyrrolidone to vinyl acetate.[3] The acetate group disrupts the hygroscopic pyrrolidone domains, reducing water uptake while maintaining H-bonding capability.
-
Kinetic Strength: The "Goldilocks" zone. It balances miscibility with hydrophobic drugs (via acetate) and solubility in water (via pyrrolidone).
-
Weakness: Lower
( C) than pure PVP, theoretically offering less rigid anti-plasticization in dry states.
Alkylated PVP (VP/Eicosene)
-
Mechanism: Grafted long-chain alkanes (C20) create a "hydrophobic fence."
-
Kinetic Strength: Extreme moisture resistance and surface activity. Inhibits crystal growth by adsorbing onto hydrophobic crystal faces.
-
Weakness: Water insolubility makes it unsuitable for immediate-release oral ASDs, but ideal for sustained release or topical/transdermal amorphous systems.
Diagram 1: Mechanism of Crystal Growth Inhibition
The following diagram illustrates how these derivatives interact with a nucleating drug cluster.
Caption: Comparative mechanisms of nucleation inhibition. PVP relies on H-bonding, PVP-VA adds steric disruption, and Alkyl-PVP utilizes hydrophobic shielding.
Experimental Protocol: Solvent Shift Method
To objectively compare these polymers, one cannot rely solely on thermal analysis (DSC). A kinetic nucleation induction assay (Solvent Shift) is required to measure the "Parachute" duration.
Protocol Validation (Self-Validating System)
-
Control: Pure drug in buffer (must precipitate rapidly, e.g., < 5 mins).
-
Sink Condition Check: Ensure final concentration is
to equilibrium solubility ( ) to force precipitation. -
Detection: Dynamic Light Scattering (DLS) or UV-Vis turbidity (increase in absorbance at non-absorbing wavelength, e.g., 500-600 nm).
Step-by-Step Workflow
-
Preparation: Dissolve drug in a water-miscible solvent (DMSO or Ethanol) to create a high-concentration stock.
-
Media Setup: Prepare aqueous buffer (FaSSIF or Phosphate pH 6.8) containing pre-dissolved polymer (0.05% - 0.1% w/v). Note: For Alkylated PVP, use a surfactant-assisted media or hydro-alcoholic mix due to water insolubility.
-
Injection (The Shift): Inject stock into the stirring aqueous media. Final solvent content should be < 2%.
-
Monitoring: Measure turbidity continuously.
-
Endpoint: Induction Time (
) is defined as the intersection of the baseline and the tangent of the rising turbidity curve.
Diagram 2: Solvent Shift Workflow
Caption: Workflow for determining kinetic induction time. The system is validated by a rapid-precipitation negative control.
Comparative Performance Analysis
The following data summarizes the kinetic performance of these derivatives with a model hydrophobic drug (e.g., Felodipine or Indomethacin) based on aggregated literature findings [1][2][5].
Table 1: Physicochemical & Kinetic Comparison
| Feature | PVP K30 (Homopolymer) | PVP-VA64 (Copovidone) | VP/Eicosene (Alkylated) |
| Monomer Ratio | 100% Vinylpyrrolidone | 60:40 VP:Vinyl Acetate | 20:80 VP:Eicosene (Approx) |
| Hydrophilicity | High (Water Soluble) | Moderate (Amphiphilic) | Low (Oil Soluble) |
| Glass Transition ( | ~150°C | ~101°C | Low (Waxy/Liquid) |
| Hygroscopicity | High (>10% water uptake) | Low (<5% water uptake) | Negligible |
| *Induction Time ( | Moderate (High humidity sensitivity) | Extended (Best for Oral ASD) | N/A for Aqueous Media** |
| Crystal Growth Rate ( | Inhibits effectively if dry | Inhibits effectively in humidity | Inhibits via surface adsorption |
| Primary Use Case | Hydrophilic drugs, dry granulation | Hydrophobic drugs, HME, Spray Drying | Topicals, Sustained Release |
*Data indicative for a hydrophobic drug (LogP > 3) at 60% RH. **VP/Eicosene is insoluble in water; kinetic studies require lipophilic media.
Critical Insights
-
The Hygroscopicity Trade-off: While PVP K30 theoretically forms more H-bonds per unit mass (higher density of carbonyls), its performance degrades rapidly in humid conditions. Absorbed water acts as a plasticizer, increasing the mobility of the polymer chains and allowing the drug to nucleate. PVP-VA64 is superior in "real-world" stability testing (e.g., 40°C/75% RH) because the vinyl acetate groups repel moisture, preserving the glass transition temperature [5].
-
Miscibility Limits: For extremely hydrophobic drugs (LogP > 5), PVP K30 often fails to form a molecular dispersion because the drug and polymer are immiscible (phase separation occurs before stabilization). PVP-VA64 and Alkylated PVPs offer better miscibility parameters (
), allowing for higher drug loading without phase separation [3]. -
The Role of Alkylated PVP (Ganex/Antaron): These are rarely used for immediate release oral ASDs because they do not dissolve in gastric fluids to release the drug. However, in topical formulations or lipid-based oral systems , they exhibit superior kinetic inhibition by adsorbing onto the hydrophobic faces of growing crystals, effectively "capping" them [6].
Conclusion & Selection Guide
Select PVP (K30/K90) when:
-
The drug is moderately water-soluble.
-
The formulation process is solvent-based (ethanol/water).
-
Strict moisture packaging is guaranteed.
Select PVP-VA (Copovidone) when:
-
Primary Recommendation for Oral ASDs.
-
The drug is highly hydrophobic (BCS Class II/IV).
-
Hot Melt Extrusion (HME) is the manufacturing process (lower
aids processing). -
Long-term stability in humid zones (Zone IV) is required.
Select Alkylated PVP (VP/Eicosene) when:
-
Developing topical/transdermal patches.
-
Formulating lipid-based capsules where water intrusion must be blocked.
-
Retarding release in a matrix system (Sustained Release).
References
-
Comparison of induction methods for supersaturation: Amorphous dissolution versus solvent shift. University of Copenhagen. (2020).[3][4][5] [Link]
-
Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility. MDPI Pharmaceutics. (2019).[2] [Link]
-
Influence of the Addition of Trace Amounts of Vinylpyrrolidone–Vinyl Acetate Copolymer (PVPVA) on the Crystallization of Celecoxib Glass. Molecular Pharmaceutics. (2021).[4][6] [Link]
-
Kollidon® VA 64 and Soluplus® as modern polymeric carriers for amorphous solid dispersions. Polimery w Medycynie.[7] (2022).[1][2][8] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. The Opposed Effects of Polyvinylpyrrolidone K30 on Dissolution and Precipitation for Indomethacin Supersaturating Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
A Guide to the Safe Disposal of 3-Ethyl-1-vinyl-2-pyrrolidone
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-Ethyl-1-vinyl-2-pyrrolidone. It is intended for laboratory professionals, including researchers, scientists, and drug development experts, who handle this compound. The procedures outlined below are grounded in established safety protocols and regulatory standards to ensure minimal risk to personnel and the environment.
A Note on Analog Data: Specific comprehensive safety and disposal data for 3-Ethyl-1-vinyl-2-pyrrolidone is not extensively published. Therefore, this guide is built upon the well-documented profile of the structurally similar and hazardous compound, N-Vinyl-2-pyrrolidone (NVP)[1][2][3][4]. The principles of chemical safety dictate that in the absence of specific data, one should handle a compound with the precautions required for a closely related, more hazardous analog.
Understanding the Hazard Profile
Before any disposal protocol can be established, a thorough understanding of the chemical's inherent risks is paramount. Based on data from N-Vinyl-2-pyrrolidone, 3-Ethyl-1-vinyl-2-pyrrolidone should be handled as a hazardous substance with the potential for significant health effects.
The primary hazards include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin[1][2][5].
-
Serious Eye Damage: Poses a significant risk of severe eye injury[2][3][5].
-
Suspected Carcinogen: The compound is suspected of causing cancer[1][2][3].
-
Organ Toxicity: May cause damage to organs, particularly the liver, through prolonged or repeated exposure[1][3].
-
Respiratory Irritation: May cause irritation to the respiratory system upon inhalation[2][5].
-
Aquatic Toxicity: The compound is harmful to aquatic life[1][6].
These hazards necessitate a stringent and cautious approach to waste management, treating all contaminated materials as hazardous waste.
Quantitative Hazard Summary (Based on N-Vinyl-2-pyrrolidone Analog)
| Hazard Classification | Category | Description | Supporting Sources |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin, or if inhaled. | [1][2][3][5] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage. | [1][2][3][5] |
| Carcinogenicity | Category 2 | Suspected of causing cancer. | [1][2][3][5] |
| Specific Target Organ Toxicity (Repeated) | Category 2 | May cause damage to organs (Liver) through prolonged or repeated exposure. | [1][3] |
| Specific Target Organ Toxicity (Single) | Category 3 | May cause respiratory irritation. | [2][5] |
| Hazardous to the Aquatic Environment | Acute 3 | Harmful to aquatic life. | [1][6] |
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Given the significant health risks, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. This is your first and most critical line of defense.
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles and a face shield (minimum 8-inch)[2].
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact[2].
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. Ensure clothing provides full coverage[7].
-
Respiratory Protection: All handling of waste should be conducted in a certified chemical fume hood to ensure adequate ventilation[2][7]. If a fume hood is not available or if dealing with a large spill, a NIOSH-certified organic vapor/particulate respirator is required[1].
Waste Segregation and Containment: A Step-by-Step Protocol
The cornerstone of proper chemical disposal is rigorous segregation at the point of generation. Never mix incompatible waste streams. The incineration of chlorinated materials, which can be present in mixed waste streams, can lead to the formation of highly toxic dioxins[8].
Experimental Protocol: Waste Collection
-
Identify Waste Streams: Designate separate, clearly labeled hazardous waste containers for:
-
Liquid Waste: Unused or spent 3-Ethyl-1-vinyl-2-pyrrolidone, reaction mixtures, and solvent rinses.
-
Solid Waste: Contaminated consumables such as gloves, pipette tips, paper towels, and chromatography media.
-
-
Select Appropriate Containers:
-
Properly Label All Containers:
-
Immediately label containers with "Hazardous Waste"[7].
-
Clearly identify the contents: "3-Ethyl-1-vinyl-2-pyrrolidone Waste."
-
List all chemical constituents, including solvents, with approximate percentages.
-
Indicate the relevant hazards using pictograms (e.g., Health Hazard, Corrosion, Exclamation Mark).
-
Note the accumulation start date.
-
-
Store Waste Securely:
Waste Management Workflow
The following diagram illustrates the decision-making process for managing waste generated from laboratory operations involving 3-Ethyl-1-vinyl-2-pyrrolidone.
Final Disposal Pathway and Regulatory Compliance
The ultimate disposal of 3-Ethyl-1-vinyl-2-pyrrolidone waste must be handled by a licensed and approved hazardous waste management company.
-
Prohibited Disposal Methods:
-
DO NOT pour this chemical down the drain. It is harmful to aquatic life and can damage wastewater treatment systems.[1][2]
-
DO NOT dispose of this chemical in regular trash.
-
DO NOT attempt on-site chemical neutralization without explicit, validated protocols and EHS approval, as this can lead to uncontrolled reactions.[7]
-
-
Regulatory Framework: In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10][11] Your institution's EHS department is responsible for ensuring compliance with these federal, state, and local regulations.[12][13]
-
Recommended Disposal Technology: The preferred method for destroying organic hazardous waste of this type is high-temperature incineration.[9] This process ensures the complete breakdown of the molecule into less harmful components.
Decontamination of Empty Containers
Empty containers that once held 3-Ethyl-1-vinyl-2-pyrrolidone must be properly decontaminated before they can be disposed of as non-hazardous waste or recycled. According to RCRA, a container is not considered "empty" if it held an acute hazardous waste unless it is triple-rinsed.[13] While this compound is not currently on the P-list (acute hazardous wastes), following a triple-rinse procedure is best practice.
Protocol: Triple Rinsing
-
First Rinse: In a fume hood, rinse the empty container with a suitable solvent (e.g., acetone or methanol). Pour the rinsate into your designated liquid hazardous waste container.
-
Second Rinse: Repeat the rinse with fresh solvent and collect the rinsate in the same hazardous waste container.
-
Third Rinse: Repeat the rinse a final time and collect the rinsate.
-
Drying and Disposal: Allow the container to air dry completely in the fume hood.[7] Once dry, deface or remove the original label and dispose of the container according to your institution's guidelines for decontaminated lab glass or plastic.[7]
Disclaimer: This guide is intended for trained laboratory professionals and is based on the best available analog data and general principles of chemical safety. It is not a substitute for institutional policies. Always consult your organization's specific Chemical Hygiene Plan and your Environmental Health and Safety (EHS) department for definitive guidance on hazardous waste management.
References
-
Beyond Plastics. (n.d.). Vinyl chloride and toxic waste. Retrieved from Beyond Plastics. [Link]
-
Scientific Polymer Products, Inc. (2020, March 17). n-Vinyl-2-pyrrolidone Safety Data Sheet. [Link]
-
PubChem. (n.d.). 3-Ethyl-1-vinyl-2-pyrrolidone. National Center for Biotechnology Information. [Link]
-
ScienceDirect. (2023, May 15). Chemical recycling technologies for PVC waste and PVC-containing plastic waste: A review. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Vinyl Chloride. [Link]
-
Accepta. (2017, September 12). Microbes & Toxic Waste Removal - Vinyl Chloride & Dichloroethene. [Link]
-
Carl Roth. (2015, October 19). Safety Data Sheet: N-Ethyl-2-pyrrolidone. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). N-Vinyl-2-pyrrolidone and polyvinyl pyrrolidone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]
-
Stericycle. (2021, November 8). How to Identify and Dispose of Hazardous Pharmaceuticals and Controlled Substances. [Link]
-
Defense Centers for Public Health - Aberdeen. (2023, January 25). Waste Management of Hazardous Drugs. [Link]
-
Federal Register. (2015, September 25). Management Standards for Hazardous Waste Pharmaceuticals. [Link]
-
Wikipedia. (n.d.). N-Vinylpyrrolidone. [Link]
-
PubChem. (n.d.). cis-3-Ethylidene-1-vinyl-2-pyrrolidone. National Center for Biotechnology Information. [Link]
-
NYSDEC. (n.d.). Management Of Hazardous Waste Pharmaceuticals. [Link]
-
Electronic Code of Federal Regulations (eCFR). (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]
-
Australian Government Department of Health. (2018, June 29). 2-Pyrrolidinone, 1-methyl-: Human health tier III assessment. [Link]
-
Occupational Safety and Health Administration (OSHA). (2021, January 7). N-VINYL-2-PYRROLIDONE. [Link]
Sources
- 1. download.basf.com [download.basf.com]
- 2. scipoly.com [scipoly.com]
- 3. fishersci.com [fishersci.com]
- 4. N-Vinylpyrrolidone - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. toxicfreefuture.org [toxicfreefuture.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. secureadrug.com [secureadrug.com]
- 11. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 12. Federal Register :: Management Standards for Hazardous Waste Pharmaceuticals [federalregister.gov]
- 13. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
